2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloroethyl 3,5-dihydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJFDPTHAQUCMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60572657 | |
| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143330-91-0 | |
| Record name | 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60572657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 143330-91-0
This guide provides a comprehensive technical overview of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, a compound of interest in organic synthesis and medicinal chemistry. Drawing upon established chemical principles and data from related compounds, this document will cover its synthesis, physicochemical properties, potential applications, and key safety considerations.
Introduction: A Molecule of Latent Potential
2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (TCE-DHB) is an organic molecule that merges the structural features of 3,5-dihydroxybenzoic acid (a resorcylic acid derivative) and a 2,2,2-trichloroethyl ester. While specific research on this compound is limited, its constituent moieties suggest a range of potential applications, from a scaffold in drug discovery to a specialized intermediate in organic synthesis. The dihydroxybenzoate core is a known pharmacophore with antioxidant and other biological activities, while the trichloroethyl ester group offers unique reactivity, often employed as a protecting group that can be cleaved under specific reductive conditions.[1][2] This guide aims to provide a foundational understanding of TCE-DHB for researchers exploring its synthesis and potential utility.
Physicochemical Properties and Characterization
Based on its structure, 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a solid at room temperature with limited solubility in water but better solubility in organic solvents like dichloromethane, as it is commercially available in this solvent.[3]
| Property | Predicted/Inferred Value | Source |
| CAS Number | 143330-91-0 | |
| Molecular Formula | C₉H₇Cl₃O₄ | |
| Molecular Weight | 285.50 g/mol | |
| Boiling Point | 447.3±45.0 °C | |
| Density | 1.632±0.06 g/cm³ | |
| pKa | 8.50±0.10 | |
| Storage Temperature | 2-8°C, Sealed in dry conditions |
Spectroscopic Characterization (Predicted)
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3,5-dihydroxybenzoate ring and a singlet for the methylene protons of the trichloroethyl group.[4][5][6] The aromatic protons would likely appear as a multiplet in the aromatic region, while the methylene protons adjacent to the trichloromethyl group would be shifted downfield. The phenolic hydroxyl protons would present as broad singlets.
-
¹³C-NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for the hydroxyl- and ester-substituted carbons), and the carbons of the trichloroethyl group.[5][7]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorptions corresponding to the O-H stretching of the phenolic hydroxyl groups, the C=O stretching of the ester carbonyl group, and C-O stretching bands.[8][9] The C-Cl stretching vibrations of the trichloroethyl group would be observed in the fingerprint region.[9]
-
Mass Spectrometry (MS): The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.[10][11] Due to the presence of three chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments would be observed, with M, M+2, M+4, and M+6 peaks.[10][12][13]
Synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Caption: Proposed Fischer-Speier Esterification Workflow.
Experimental Protocol: Fischer-Speier Esterification
Disclaimer: This protocol is a theoretical procedure based on established chemical principles and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Materials:
-
3,5-Dihydroxybenzoic acid
-
2,2,2-Trichloroethanol
-
Concentrated Sulfuric Acid (H₂SO₄) or another suitable acid catalyst
-
Anhydrous organic solvent (e.g., toluene or dichloromethane)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3,5-dihydroxybenzoic acid in an excess of 2,2,2-trichloroethanol. A non-polar solvent like toluene can be added to aid in the azeotropic removal of water.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure. Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate can be purified by column chromatography or recrystallization.
Reactivity and Potential Applications
The chemical reactivity of TCE-DHB is dictated by its functional groups: the phenolic hydroxyls, the aromatic ring, and the trichloroethyl ester.
Role as a Protecting Group Intermediate
The 2,2,2-trichloroethyl (Tce) group is a known protecting group for carboxylic acids in organic synthesis.[1][2][18] It is stable under various reaction conditions but can be selectively removed under mild reductive cleavage, typically using zinc dust in acetic acid or other reducing agents.[1][2][19] This suggests that 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate could serve as a useful intermediate where the carboxylic acid needs to be masked while other transformations are performed on the molecule.
Caption: Reductive Cleavage of the Trichloroethyl Ester.
Potential Biological Activities
While no specific biological studies have been reported for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate, the well-documented activities of its parent compound, 3,5-dihydroxybenzoic acid, and other resorcinol derivatives provide a basis for predicting its potential therapeutic applications.[20][21][22][23]
-
Antioxidant Properties: Dihydroxybenzoic acids are known to possess significant antioxidant activity by scavenging free radicals.[21][22][23][24] The presence of two hydroxyl groups on the benzene ring in the meta position in TCE-DHB suggests it may also exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.[21][23] However, some studies suggest that the meta-substitution pattern may result in weaker antioxidant activity compared to ortho- and para-substituted dihydroxybenzoic acids.[23]
-
Antimicrobial and Antifungal Activity: Resorcinol derivatives have a long history of use as antimicrobial and antifungal agents.[20][25][26][27] It is plausible that TCE-DHB could exhibit similar properties, making it a candidate for investigation in the development of new antimicrobial therapies.
-
Cytotoxic and Anticancer Potential: Certain dihydroxybenzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][28] The potential of TCE-DHB as a chemotherapeutic agent or a scaffold for the development of anticancer drugs warrants further investigation.
Safety and Handling
Detailed toxicological data for 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate are not available. However, based on its structure, it should be handled with care in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
Conclusion
2,2,2-Trichloroethyl 3,5-dihydroxybenzoate is a compound with underexplored potential. Its synthesis is achievable through standard organic chemistry techniques like Fischer esterification. The combination of a biologically active dihydroxybenzoate core with a selectively cleavable trichloroethyl ester group makes it an intriguing target for further research. Future studies should focus on the experimental validation of its synthesis, a thorough characterization of its physicochemical properties, and a comprehensive evaluation of its biological activities to unlock its full potential in medicinal chemistry and drug development.
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A Scalable Total Synthesis of Deoxyrhapontigenin from Low-Cost α-Resorcylic Acid. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Journal of Chemistry, 51(1), 108-112.
- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. Canadian Science Publishing.
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2,2,2-Trichloroethoxycarbonyl chloride. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
- Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. (2016). CHIMIA International Journal for Chemistry, 70(10), 734-736.
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¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- Touati, R., et al. (2022). Computational Investigation of the Antioxidant Activity of Dihydroxybenzoic Acids in Aqueous and Lipid Media. Journal of Physical Chemistry B, 126(4), 863-875.
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved January 29, 2026, from [Link]
- Carradori, S., et al. (2018). Antidermatophytic Action of Resorcinol Derivatives: Ultrastructural Evidence of the Activity of Phenylethyl Resorcinol against Microsporum gypseum. Molecules, 23(10), 2536.
-
Organic Compounds Containing Halogen Atoms. (2023, August 29). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]
- Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. (2023). Antioxidants, 12(6), 1206.
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Halogenated Organic Compounds. (2023, September 1). Spectroscopy Online. Retrieved January 29, 2026, from [Link]
- Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. (2022). International Journal of Research and Analytical Reviews, 9(3), 232-237.
-
Fischer–Speier esterification. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]
- Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. (2024). Marine Drugs, 22(1), 22.
-
A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Fischer Esterification. (n.d.). Chemistry Steps. Retrieved January 29, 2026, from [Link]
- Schwenk, E. (1943). Some Esters of 3,5-Dihydroxybenzoic Acid. Journal of the American Chemical Society, 65(11), 2276-2277.
- New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2022). Journal of Medicinal and Chemical Sciences, 5(5), 842-849.
- Moreno, M., Estévez Brito, R., & Rodríguez Mellado, J. M. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10.
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Antibiotic activity of 2, 3-dihydroxybenzoic acid isolated from Flacourtia inermis fruit against multidrug resistant bacteria. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Mass spectrometry of halogen-containing organic compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
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Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved January 29, 2026, from [Link]
- Chen, Y. H., et al. (2004). Cytotoxicity effects of di- and tri-hydroxybenzaldehydes as a chemopreventive potential agent on tumor cells. Journal of Pharmacy and Pharmacology, 56(8), 1047-1053.
- Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Free Radicals and Antioxidants, 2(4), 62-66.
- Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods. (2022). Biomacromolecules, 23(1), 1-13.
- Bella, N. G. A., et al. (2014).
-
Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- D'Arrigo, M., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 660721.
- Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. (2022). International Journal of Molecular Sciences, 23(8), 4153.
-
Mass Spectrometry. (n.d.). MSU Chemistry. Retrieved January 29, 2026, from [Link]
-
Fischer Esterification: (A) general esterification reaction by the... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
- Synthesis of 2,6-Dihydroxybenzoic Acid by Decarboxylase-Catalyzed Carboxylation Using CO2 and In Situ Product Removal. (2022).
-
Protecting Groups List. (n.d.). SynArchive. Retrieved January 29, 2026, from [Link]
- Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. (2023). Antibiotics, 12(3), 509.
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Technical Guide: Biological Profiling of Substituted Dihydroxybenzoates
The following technical guide details the biological profiling of substituted dihydroxybenzoates (DHBs), focusing on their dual-role capabilities as redox modulators and siderophore-interacting agents.
Executive Summary: The Chemical Space of DHBs
Substituted dihydroxybenzoates (DHBs) represent a privileged scaffold in medicinal chemistry due to their ability to participate in two distinct but overlapping biological phenomena: Redox Cycling and Metal Chelation . Unlike simple phenols, the positioning of the two hydroxyl groups relative to the carboxylate moiety dictates their specific utility:
-
2,3-DHB (Pyrocatechuic Acid): The structural core of Enterobactin. Primary activity is high-affinity iron chelation (
for the trimer). -
2,5-DHB (Gentisic Acid): A metabolic product of aspirin.[1] Exhibits unique inhibition of Fibroblast Growth Factor (FGF) and analgesic properties.
-
3,4-DHB (Protocatechuic Acid): A potent antioxidant acting via Hydrogen Atom Transfer (HAT).
This guide provides the experimental framework to evaluate these compounds, moving beyond simple phenotypic screens to mechanistic validation.
Structure-Activity Relationship (SAR) Logic
The biological activity of DHBs is governed by the electronic influence of the hydroxyl groups on the aromatic ring and the lipophilicity of the carboxylate substitutions.
Comparative Activity Profile
The following table summarizes the consensus biological activities derived from isomeric positioning.
| Isomer | Common Name | Primary Mechanism | Key Biological Target |
| 2,3-DHB | Pyrocatechuic | Siderophore Mimicry | EntE Ligase / Iron Transport Systems |
| 2,5-DHB | Gentisic | FGF Inhibition / COX Interference | Fibroblast Growth Factors / Prostaglandins |
| 3,4-DHB | Protocatechuic | ROS Scavenging (HAT/SET) | Nrf2 Pathway / Apoptosis (Bcl-2 suppression) |
| 3,5-DHB | Weak Chelation / Nematicidal | Nematode Hsp90 (putative) | |
| 2,4-DHB | Metabolic Antagonism | Thyroid Peroxidase |
SAR Decision Logic (Visualization)
The following diagram illustrates the structural logic flow for optimizing DHB derivatives.
Figure 1: Structural decision tree for DHB optimization. Blue nodes indicate modification points; Green nodes indicate desired therapeutic outcomes.
Mechanistic Deep Dive: Siderophore Biosynthesis Inhibition
One of the most potent applications of substituted DHBs (specifically 2,3-DHB analogs) is the disruption of bacterial iron acquisition. Pathogens like E. coli and M. tuberculosis utilize adenylating enzymes (EntE and MbtA, respectively) to activate DHB for siderophore assembly.[2]
Mechanism: Analogs such as 5′-O-[N-(2,3-dihydroxybenzoyl)sulfamoyl]adenosine act as bisubstrate inhibitors. They mimic the acyl-adenylate intermediate formed during the reaction, binding tightly to the enzyme active site and halting siderophore production. This starves the bacteria of iron, a critical micronutrient.
Figure 2: Mechanism of Siderophore Biosynthesis Blockade. Red path indicates the competitive inhibition by DHB-AMP analogs.
Validated Experimental Protocols
To ensure data integrity and reproducibility, the following protocols utilize internal validation steps (self-validating systems).
Protocol A: Siderophore Production Inhibition Screen (CAS Assay)
Objective: Determine if a DHB derivative inhibits siderophore biosynthesis or secretion in live bacteria. Principle: Chrome Azurol S (CAS) is a dye that turns from blue to orange when iron is removed by a siderophore. Inhibition of siderophore production preserves the blue color.
Reagents:
-
CAS Solution: 60.5 mg Chrome Azurol S in 50 mL water + 10 mL 1 mM FeCl₃ + 40 mL 10 mM CTAB.
-
Iron-Limited Media: M9 Minimal Salts supplemented with 0.2% glucose and 0.1 mM 2,2'-bipyridyl (iron chelator).
Workflow:
-
Inoculation: Culture E. coli (or target strain) in Iron-Limited Media to induce siderophore genes (e.g., ent operon).
-
Treatment: Add test DHB compounds at varying concentrations (0, 10, 50, 100 µM) to the culture.
-
Incubation: Shake at 37°C for 24 hours.
-
Supernatant Collection: Centrifuge at 3,000 x g for 10 min.
-
Quantification: Mix 100 µL supernatant with 100 µL CAS solution in a 96-well plate.
-
Readout: Measure Absorbance at 630 nm (A₆₃₀).
-
High A₆₃₀ (Blue) = Low Siderophore (Effective Inhibition).
-
Low A₆₃₀ (Orange) = High Siderophore (Ineffective).
-
Validation Step (Trustworthiness):
-
Control A (Negative): Media + CAS only (Must be Blue).
-
Control B (Positive): Bacterial Culture + Exogenous Enterobactin (Must be Orange immediately).
-
Control C (Interference): Test compound + CAS (No bacteria). Ensure the compound itself does not chelate iron from CAS (False Positive).
Protocol B: Quantitative Antioxidant Kinetics (DPPH)
Objective: Determine the EC₅₀ and reaction kinetics of DHB derivatives. Note: Simple endpoint measurements are insufficient for DHBs due to varying reaction rates (Fast vs. Slow kinetics).
Workflow:
-
Preparation: Prepare 0.1 mM DPPH solution in Methanol (fresh, protected from light).
-
Dilution: Prepare serial dilutions of the DHB derivative (e.g., 5 to 100 µM).
-
Reaction: Add 20 µL sample to 180 µL DPPH solution in a clear 96-well plate.
-
Kinetic Read: Measure Absorbance at 517 nm every 60 seconds for 30 minutes.
-
Calculation:
Plot % Inhibition vs. Concentration to find EC₅₀.
Validation Step:
-
Compare kinetics against Trolox (Standard).
-
2,3-DHB and 3,4-DHB should show "Fast" kinetics (< 2 min to plateau).
-
2,4-DHB should show "Slow" or minimal kinetics.
Protocol C: Iron-Rescue Antimicrobial Assay
Objective: Distinguish between general toxicity and iron-transport-mediated toxicity (Trojan Horse or Siderophore Inhibition).
Workflow:
-
MIC Determination: Perform standard broth microdilution (CLSI guidelines) in Mueller-Hinton Broth (MHB).
-
Iron Supplementation: Repeat the MIC assay in MHB supplemented with 50 µM FeCl₃.
-
Interpretation:
-
Case 1 (Siderophore Inhibitor): MIC increases significantly (e.g., >4-fold) with iron supplementation. Reason: Exogenous iron bypasses the need for siderophores.
-
Case 2 (General Toxin): MIC remains unchanged. Reason: Mechanism is unrelated to iron starvation.
-
References
-
Velika, B., & Kron, I. (2012). Antioxidant properties of benzoic acid derivatives against superoxide radical. Folia Biologica, 58(3), 203–207.
-
Fiedler, H. P., et al. (2001). Enterobactin: the characteristic catecholate siderophore of Escherichia coli is produced by Streptomyces species. FEMS Microbiology Letters, 196(2), 147–151.
-
Callahan, B. P., et al. (2006). Nanomolar inhibition of the enterobactin biosynthesis enzyme, EntE: Synthesis, substituent effects, and additivity. Bioorganic & Medicinal Chemistry Letters, 16(14), 3802–3805.
-
Lodovici, M., et al. (2001). Potent inhibitory effect of 2,3-dihydroxybenzoic acid and 3,4-dihydroxybenzoic acid on iron-induced oxidative DNA damage. Journal of Agricultural and Food Chemistry, 49(11), 5169–5174.
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56.
-
Lin, H. H., et al. (2007). Apoptotic effects of protocatechuic acid in human gastric adenocarcinoma cells. Molecular Nutrition & Food Research, 51(4), 467–476.
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Methodological & Application
Application Note: High-Purity Synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
This Application Note is designed for research professionals in polymer chemistry and drug delivery systems. It details the synthesis of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate , a critical "focal point" monomer used in the convergent synthesis of poly(aryl ether) dendrimers and liquid crystalline polyesters.[1][2]
Introduction & Strategic Rationale
The compound 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate serves as a foundational building block (generation zero,
Why this molecule?
-
Orthogonal Protection: The 2,2,2-trichloroethyl (Tce) ester group is stable against the mild basic conditions (e.g.,
, 18-crown-6) typically used to alkylate the phenolic hydroxyl groups during dendrimer growth. -
Selective Deprotection: Unlike methyl or ethyl esters, the Tce group can be removed reductively using Zinc dust in acetic acid (Zn/AcOH) under neutral-to-mildly acidic conditions.[3] This prevents the hydrolysis of other ester linkages that may be present in the dendritic backbone.[3]
-
Direct Esterification Logic: While acyl chlorides are often used for esterification, the presence of two free phenolic hydroxyl groups in 3,5-dihydroxybenzoic acid makes the acid chloride route problematic (requiring prior protection). Therefore, a direct acid-catalyzed Fischer esterification with azeotropic water removal is the preferred, atom-economical route.[3]
Experimental Protocol
Reagents and Materials[2][3][4]
| Reagent | MW ( g/mol ) | Equiv.[3] | Role | Hazards (GHS) |
| 3,5-Dihydroxybenzoic acid ( | 154.12 | 1.0 | Substrate | Irritant |
| 2,2,2-Trichloroethanol | 149.40 | 1.5 - 2.0 | Reagent/Solvent | Toxic, Sedative |
| p-Tolenesulfonic acid monohydrate (p-TsOH) | 190.22 | 0.1 | Catalyst | Corrosive |
| Toluene | 92.14 | N/A | Solvent (Azeotrope) | Flammable, Health Hazard |
| Diethyl Ether / Ethyl Acetate | - | N/A | Extraction | Flammable |
Step-by-Step Synthesis Procedure
Objective: Synthesize the target ester via azeotropic esterification.
-
Reaction Setup:
-
Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Connect the condenser to an inert gas line (
or Ar) to maintain a dry atmosphere.[3]
-
-
Charging:
-
Add 3,5-Dihydroxybenzoic acid (15.4 g, 100 mmol) to the flask.
-
Add 2,2,2-Trichloroethanol (29.9 g, ~19.2 mL, 200 mmol). Note: An excess is used to drive the equilibrium.[3]
-
Add p-Tolenesulfonic acid (1.9 g, 10 mmol) as the catalyst.[3]
-
Add Toluene (200 mL) to suspend the solids and serve as the azeotropic agent.
-
-
Reflux (The Reaction Phase):
-
Heat the mixture to a vigorous reflux (oil bath set to ~130°C).
-
Monitor the collection of water in the Dean-Stark trap. The reaction is theoretically complete when water evolution ceases (typically 12–24 hours).[3]
-
Checkpoint: The reaction mixture usually becomes homogeneous as the ester forms (the ester is more soluble in toluene than the starting acid).[3]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of the toluene.[3]
-
Dissolve the oily residue in Ethyl Acetate (200 mL).
-
Wash 1: Wash with water (2 x 100 mL) to remove p-TsOH and excess trichloroethanol (partial removal).[3]
-
Wash 2: Wash with saturated
solution (2 x 100 mL) to remove any unreacted 3,5-dihydroxybenzoic acid.[3] Caution: CO2 evolution. -
Wash 3: Wash with Brine (100 mL).
-
Dry the organic phase over anhydrous
, filter, and evaporate to dryness.
-
-
Purification (Crystallization):
-
The crude product is often a viscous oil or off-white solid.[3]
-
Recrystallize from a mixture of Benzene/Hexane or Ethyl Acetate/Hexane .[3]
-
Alternative: If high purity is required for dendrimer synthesis, flash column chromatography (Silica gel, Hexane:EtOAc gradient) is recommended to remove trace trichloroethanol.
-
-
Characterization:
Process Visualization (DOT Diagram)
The following diagram illustrates the logical workflow and critical checkpoints for the synthesis.
Figure 1: Operational workflow for the acid-catalyzed synthesis of the Tce-ester precursor.
Safety & Handling Protocols
-
2,2,2-Trichloroethanol: This compound is a sedative and skin irritant. It is a metabolite of chloral hydrate.[3] Handle exclusively in a fume hood. Wear nitrile gloves and safety goggles.[3]
-
Waste Disposal: The aqueous waste from the workup contains p-TsOH and traces of halogenated organics.[3] It must be disposed of in the dedicated halogenated waste stream, not down the drain.
-
Toluene: Flammable and reproductive toxin.[3] Use proper grounding techniques during transfer.[3]
References
-
Fréchet, J. M. J., et al. (1990). "Preparation of polymers with a controlled molecular architecture.[3] A new convergent approach to dendritic macromolecules." Nature, 350, 413-415. Link
-
Hawker, C. J., & Fréchet, J. M. J. (1990). "Preparation of polymers with a controlled molecular architecture.[3] Control of surface functionality in the synthesis of dendritic macromolecules using the convergent approach." Macromolecules, 23(21), 4726-4729. Link
-
Gunnarsson, G. T., et al. (2005).[4] "Synthesis of per-sulfated flavonoids using 2,2,2-trichloroethyl protecting group and their factor Xa inhibition potential."[3][4] Bioorganic & Medicinal Chemistry, 13(5), 1783-1789.[4] Link
-
PubChem Compound Summary. (n.d.). "2,2,2-Trichloroethanol."[1][5][4][6] National Center for Biotechnology Information.[3] Link
Sources
- 1. Synthetic Biomaterials from Metabolically Derived Synthons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethapon | CAS#:115-20-8 | Chemsrc [chemsrc.com]
- 6. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]
Application Notes and Protocols for TDB-C-Link: A Novel Cleavable Cross-linker for Proteomics Research
Introduction: Unveiling Protein Interactions with Cleavable Cross-linking
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these interactions in their native context is a cornerstone of modern biological research and drug discovery. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify protein-protein interactions (PPIs), providing valuable insights into protein complex topology and function.[1][2][3] At the heart of this technique are the chemical cross-linkers, molecular rulers that covalently connect interacting proteins.[3][4]
This document introduces TDB-C-Link , a novel, cleavable, homobifunctional cross-linking reagent designed for the comprehensive analysis of protein interactions. TDB-C-Link is based on a 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate core, functionalized with N-hydroxysuccinimide (NHS) esters. This unique design incorporates a reductively cleavable linker, simplifying mass spectrometry data analysis and enhancing the confidence of cross-link identification. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of TDB-C-Link in proteomics research.
The Chemistry of TDB-C-Link: A Dual-Functionality Reagent
TDB-C-Link is engineered with three key chemical features that make it a versatile tool for proteomics research:
-
Amine-Reactive NHS Esters: The molecule is equipped with two NHS esters, which efficiently react with primary amines on lysine residues and the N-termini of proteins, forming stable amide bonds.[5] This allows for the covalent capture of proteins that are in close proximity.[4]
-
Defined Spacer Arm: The rigid 3,5-dihydroxybenzoate core provides a defined spacer arm length, offering spatial constraints that can be used to model the three-dimensional structure of protein complexes.
-
Reductively Cleavable 2,2,2-Trichloroethyl Ester: The central innovation of TDB-C-Link is the 2,2,2-trichloroethyl (TCE) ester linkage. This group is stable under typical biological and sample preparation conditions but can be selectively cleaved under mild reductive conditions, such as with the use of zinc dust in an acidic environment.[6][7][8][9] This cleavage simplifies the analysis of complex cross-linked peptide mixtures in the mass spectrometer.
Mechanism of Action: A Two-Step Process for Confident Identification
The application of TDB-C-Link in a typical XL-MS workflow involves two critical steps: cross-linking and cleavage.
Step 1: Protein Cross-Linking
During incubation with a protein sample, the two NHS esters of TDB-C-Link react with primary amines on nearby protein surfaces, forming a stable covalent bond and "linking" the two proteins (or different domains of the same protein).
Step 2: Reductive Cleavage for MS Analysis
Following protein digestion, the resulting peptide mixture contains both linear (un-cross-linked) peptides and cross-linked peptide pairs. The introduction of a reductive cleavage step, for example, during the sample clean-up, breaks the TDB-C-Link reagent. This cleavage linearizes the cross-linked peptides, which simplifies their identification by tandem mass spectrometry (MS/MS). The cleavage leaves a characteristic mass modification on one of the peptides, which is used by specialized software to confidently identify the original cross-linked pair.
Figure 1: General workflow for using TDB-C-Link in a cross-linking mass spectrometry experiment.
Experimental Protocols
Part 1: In Vitro Cross-Linking of Purified Protein Complexes
This protocol is designed for studying the interactions within a purified protein complex.
Materials:
-
TDB-C-Link reagent
-
Purified protein complex (in a suitable, amine-free buffer like HEPES or PBS)
-
Reaction buffer (e.g., 20 mM HEPES-KOH, pH 7.8, 150 mM KCl, 1.5 mM MgCl2)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE materials
-
Digestion buffer (e.g., 8 M urea, 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM DTT)
-
Alkylating agent (e.g., 55 mM iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Reductive cleavage solution (e.g., 10 mg/mL zinc powder in 5% formic acid)
-
C18 solid-phase extraction (SPE) cartridges
Protocol:
-
Reagent Preparation: Prepare a fresh stock solution of TDB-C-Link (e.g., 25 mM in anhydrous DMSO).
-
Cross-Linking Reaction:
-
Incubate the purified protein complex (e.g., 1 mg/mL) with the desired concentration of TDB-C-Link (typically a 20-50 fold molar excess over the protein).
-
Incubate at room temperature for 30-60 minutes.
-
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Verification of Cross-Linking: Analyze a small aliquot of the reaction mixture by SDS-PAGE to visualize the formation of higher molecular weight species, confirming successful cross-linking.
-
Protein Digestion:
-
Denature the cross-linked proteins in digestion buffer.
-
Reduce disulfide bonds with DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Reductive Cleavage and Sample Clean-up:
-
Acidify the peptide digest with formic acid to a final concentration of 5%.
-
Add the reductive cleavage solution and incubate with gentle mixing for 30 minutes.
-
Centrifuge to pellet the zinc powder.
-
Desalt the supernatant containing the cleaved peptides using a C18 SPE cartridge.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable solvent for LC-MS/MS analysis.
Part 2: In Vivo Cross-Linking in Cultured Cells
This protocol is for capturing protein interactions within their native cellular environment.
Materials:
-
Cultured cells
-
PBS (phosphate-buffered saline)
-
TDB-C-Link reagent
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Standard proteomics sample preparation reagents (as in Part 1)
Protocol:
-
Cell Culture and Harvest: Grow cells to the desired confluency. Wash the cells twice with ice-cold PBS.
-
In Vivo Cross-Linking:
-
Resuspend the cells in PBS containing the desired concentration of TDB-C-Link (typically 0.5-2 mM).
-
Incubate at room temperature for 15-30 minutes with gentle agitation.
-
-
Quenching: Quench the reaction by adding quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Cell Lysis: Pellet the cells by centrifugation and lyse them using a suitable lysis buffer.
-
Protein Digestion, Cleavage, and Analysis: Proceed with the protein digestion, reductive cleavage, and LC-MS/MS analysis as described in steps 5-7 of the In Vitro protocol.
| Parameter | In Vitro Cross-Linking | In Vivo Cross-Linking |
| Starting Material | Purified protein complex | Cultured cells or tissues |
| TDB-C-Link Conc. | 20-50 fold molar excess | 0.5 - 2 mM |
| Incubation Time | 30 - 60 minutes | 15 - 30 minutes |
| Quenching Agent | 50 mM Tris-HCl | 50 mM Tris-HCl |
Table 1: Recommended starting conditions for in vitro and in vivo cross-linking experiments with TDB-C-Link.
Data Analysis Considerations
The analysis of data from cleavable cross-linkers like TDB-C-Link requires specialized software that can recognize the signature of the cleaved linker. The software should be configured to search for pairs of peptides whose masses, plus the mass of the linker remnant, sum to the precursor mass of the fragmented ion.
Figure 2: A simplified data analysis workflow for identifying TDB-C-Link cross-linked peptides.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low cross-linking efficiency | Suboptimal TDB-C-Link concentration or incubation time. | Optimize the concentration of TDB-C-Link and the incubation time. |
| Reactive buffer components (e.g., Tris). | Use an amine-free buffer such as HEPES or PBS. | |
| No cleavage of the cross-linker | Inefficient reduction. | Ensure the zinc powder is fresh and the acidic conditions are met. Increase incubation time for the cleavage reaction. |
| Low number of identified cross-links | Inefficient enrichment of cross-linked peptides. | Consider a fractionation step before LC-MS/MS to reduce sample complexity. |
| Inappropriate data analysis parameters. | Ensure the software is correctly configured for the mass of the TDB-C-Link remnant and the cleavable nature of the linker. |
Table 2: Common troubleshooting tips for TDB-C-Link experiments.
Conclusion
TDB-C-Link represents a valuable addition to the chemical proteomics toolbox. Its unique, reductively cleavable design offers a streamlined workflow for the identification of protein-protein interactions with high confidence. The protocols and guidelines presented in these application notes provide a solid foundation for the successful implementation of TDB-C-Link in a wide range of proteomics research applications, from the detailed structural analysis of purified complexes to the global mapping of protein interaction networks in their native cellular context.
References
- Bergeron, R. J., & McManis, J. S. (1988). A mild, selective, and general method for the deprotection of 2,2,2-trichloroethyl esters. The Journal of Organic Chemistry, 53(13), 3108–3111.
- Chu, F., Mahrus, S., Craik, C. S., & Burlingame, A. L. (2006). Isotope-coded and affinity-tagged cross-linking (ICATXL): an efficient strategy to probe protein interaction surfaces. Journal of the American Chemical Society, 128(32), 10362–10363.
- Gansäuer, A., & Dahmen, T. (2012). Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. CHIMIA International Journal for Chemistry, 66(6), 433-434.
- Kaake, R. M., Wang, X., Burke, A., Yu, C., Kandur, W., Yang, Y., ... & Huang, L. (2014). A new in vivo cross-linking mass spectrometry platform to define protein–protein interactions in living cells. Molecular & Cellular Proteomics, 13(12), 3533-3543.
- Kao, A., Chiu, C. L., Vellucci, D., Yang, Y., Patel, V. R., Guan, S., ... & Houk, K. N. (2011). Development of a novel cross-linking strategy for fast and accurate identification of cross-linked peptides of protein complexes. Molecular & Cellular Proteomics, 10(1).
- Marinier, B., Kim, Y. C., & Navarre, J. M. (1973). The 2,2,2-trichloroethyl group for carboxyl protection during peptide synthesis. Canadian Journal of Chemistry, 51(2), 208-213.
- Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass spectrometry reviews, 25(4), 663-682.
- Windholz, T. B., & Johnston, D. B. R. (1967). A method for the removal of the 2, 2, 2-trichloroethoxycarbonyl protecting group. Tetrahedron letters, 8(27), 2555-2557.
- Yu, C., & Huang, L. (2018). Cross-linking mass spectrometry: an emerging technology for interactomics and structural biology.
Sources
- 1. Synthesis and applications of heterobifunctional photocleavable cross-linking reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Chemical cross-linking for protein-protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 架橋タンパク質相互作用解析法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Troc Protecting Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. researchgate.net [researchgate.net]
- 8. chimia.ch [chimia.ch]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Strategic Masking: Advanced Protecting Group Protocols for Polyhydroxylated Aromatic Systems
Abstract & Strategic Overview
Polyhydroxylated aromatic compounds (polyphenols), such as flavonoids, catecholamines, and resveratrol derivatives, present a unique paradox in organic synthesis. While their multiple hydroxyl groups are the source of their biological potency, they render the molecule prone to rapid oxidative degradation (quinone formation) and non-selective alkylation.
This guide moves beyond basic textbook definitions to provide a strategic workflow for the differential protection of these systems. We focus on three critical pillars:
-
The Catechol Challenge: Stabilizing 1,2-dihydroxy systems against oxidation.
-
Electronic differentiation: Exploiting pKa differences (e.g., the Hammett equation context) to selectively mask specific phenols.
-
Chelation Control: Using intramolecular hydrogen bonding (e.g., C5-OH in flavonoids) to direct regioselectivity.
Decision Matrix: Selecting the Right Mask
Before initiating synthesis, categorize your substrate using the following logic flow.
Figure 1: Strategic decision tree for polyphenol protection. Note the bifurcation based on oxidative instability (catechols) and steric/electronic environments.
Technical Deep Dive: The Cesium Effect
Protecting a catechol as a methylene acetal (1,3-benzodioxole) is one of the most robust strategies, stable to both strong bases and nucleophiles. However, the formation of the 5-membered ring is entropically disfavored compared to intermolecular polymerization when using standard bases (e.g., NaOH).
The Solution: Cesium Carbonate (Cs₂CO₃).[1] The "Cesium Effect" relies on the large ionic radius of Cs⁺ (1.67 Å). It acts as a template, coordinating to both oxygen atoms of the catechol dianion. This pre-organization brings the nucleophilic sites into proximity, perfectly positioning them to attack the dihalomethane (CH₂Br₂ or CH₂Cl₂) and favoring intramolecular cyclization over polymerization [1].
Figure 2: The Cesium Template Effect. The large cation coordinates the dianion, enforcing the geometry required for 5-membered ring closure.
Comparative Stability Data
Select your group based on the deprotection conditions required later in your synthesis.
| Protecting Group | Formation Method | Stability (Acid) | Stability (Base) | Stability (Oxidation) | Cleavage Method |
| Methyl Ether | MeI / K₂CO₃ | High | High | High | BBr₃ or PhSNa (Harsh) |
| Benzyl Ether (Bn) | BnBr / K₂CO₃ | Moderate | High | High | H₂ / Pd-C (Mild) |
| TBDMS Ether | TBDMSCl / Imidazole | Low | Moderate | Moderate | TBAF or AcOH (Very Mild) |
| Methylene Acetal | CH₂Br₂ / Cs₂CO₃ | Moderate | High | High | BCl₃ or AlCl₃ |
| Acetate (Ac) | Ac₂O / Pyridine | Moderate | Low | High | K₂CO₃ / MeOH |
Experimental Protocols
Protocol A: The "Cesium Template" Method for Catechols
Best for: Dopamine derivatives, caffeic acid, and 1,2-dihydroxybenzenes.
Reagents:
-
Substrate (1.0 eq)
-
Dibromomethane (CH₂Br₂, 1.5 eq) — Note: DCM can be used but requires higher temps/pressure.
-
Cesium Carbonate (Cs₂CO₃, 1.5 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve the catechol substrate in anhydrous DMF (0.1 M concentration).
-
Template Formation: Add Cs₂CO₃ in a single portion. Stir at room temperature for 15 minutes. The mixture will often turn a deep color (oxidative sensitivity) or opaque suspension.
-
Alkylation: Add dibromomethane dropwise via syringe.
-
Reaction: Heat the mixture to 80°C . Monitor by TLC.[2][3]
-
Why 80°C? This temperature overcomes the activation energy for the second SN2 displacement without causing decomposition.
-
-
Workup: Cool to RT. Pour into water and extract with EtOAc (3x). Wash organics with saturated LiCl (to remove DMF) and Brine.
-
Purification: Flash chromatography. Methylene acetals are typically non-polar and move quickly on silica.
Protocol B: Regioselective Silylation of Flavonoids
Best for: Quercetin, Luteolin, or complex polyphenols where you need to differentiate the 7-OH from the 5-OH.
Mechanism: The 7-OH is the most acidic and least sterically hindered. The 5-OH is "deactivated" by a strong intramolecular hydrogen bond to the C4 carbonyl [2].
Reagents:
-
TBDMS-Cl (1.1 eq per hydroxyl desired)
-
Imidazole (2.5 eq)
-
Solvent: DMF/DCM (1:1 mixture)
Step-by-Step:
-
Preparation: Dissolve substrate in DMF/DCM.
-
Tip: Pure DMF promotes faster reaction but makes workup harder. A 1:1 mix with DCM improves solubility and workup.
-
-
Addition: Add Imidazole first. Stir 5 mins.
-
Kinetic Control: Cool the solution to 0°C .
-
Silylation: Add TBDMS-Cl solution (in DCM) dropwise over 20 minutes.
-
Monitoring: Monitor strictly by TLC.
-
Target: Mono-protection (7-OTBS) or Di-protection (7,4'-OTBS).
-
Stop: Quench immediately upon disappearance of starting material to prevent 5-OH silylation.
-
-
Quench: Add MeOH (excess) to consume unreacted silyl chloride.
-
Workup: Dilute with Et₂O (Ether is better than EtOAc for silyl ethers to avoid trans-silylation/hydrolysis). Wash with 5% citric acid (mild) to remove imidazole.
Troubleshooting & Expert Tips
-
The "Black Tar" Issue: Polyphenols in basic DMF (Protocol A) can oxidize rapidly to quinones, turning the reaction black.
-
Fix: Degas your DMF thoroughly with Argon before adding the base. Add a pinch of sodium dithionite (Na₂S₂O₄) if the substrate is extremely sensitive.
-
-
Removing the Methylene Acetal: This group is notoriously stable.
-
Standard: BCl₃ in DCM at -78°C is the most reliable method [3].
-
Alternative: If acid sensitive, use PCl₅ in Toluene.
-
-
Regioselectivity Failure: If you see mixtures of products in Protocol B.
-
Fix: Lower the temperature to -20°C and use a bulkier silyl group (e.g., TIPS-Cl) to enhance steric differentiation between the 7-OH and the 3-OH/5-OH positions.
-
References
-
Cesium Carbonate Mediated Exclusive Dialkylation: Source: ResearchGate / Tetrahedron Letters. Title: "Cesium carbonate mediated exclusive dialkylation of active methylene compounds."[1] Link:[Link]
-
Regioselective Protection of Flavonoids: Source: SciSpace / Guo-Chun Zhou. Title: "Selective Protection and De-Protection of Phenolic Hydroxyl Groups of Naringenin." Link:[Link]
-
The "Bible" of Protecting Groups: Source: Wiley Online Library. Title: "Greene's Protective Groups in Organic Synthesis, 4th Edition."[8][9] Link:[Link]
-
Regioselective Acylation of Quercetin: Source: NIH / PubMed. Title: "Synthesis of regioselectively acylated quercetin analogues with improved antiplatelet activity."[7] Link:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Chemistry and Biochemistry of Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of Quercetin and Myricetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 7. Synthesis of regioselectively acylated quercetin analogues with improved antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
- 9. tewaharoa.victoria.ac.nz [tewaharoa.victoria.ac.nz]
Analytical techniques for characterizing 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
As a Senior Application Scientist, this guide provides a comprehensive framework for the analytical characterization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate. The methodologies detailed herein are designed to ensure structural confirmation, purity assessment, and impurity profiling, adhering to the principles of scientific rigor and validation. The rationale behind each analytical choice is elucidated to empower researchers in adapting these protocols to their specific laboratory contexts.
Introduction to 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is a unique molecule combining the structural features of 3,5-dihydroxybenzoic acid (a resorcylic acid derivative) and a 2,2,2-trichloroethyl ester. The dihydroxybenzoate moiety is found in various natural products and is of interest for its biological activities, while the trichloroethyl group is often employed as a protecting group in organic synthesis due to its stability and specific deprotection conditions.[1] A thorough analytical characterization is paramount for any research, development, or quality control application to confirm the molecule's identity and purity.
Physicochemical Profile
A fundamental understanding of the compound's physicochemical properties is essential for developing robust analytical methods. These properties dictate choices in solvents, chromatographic conditions, and sample handling.
| Property | Predicted Value | Source | Rationale for Analytical Relevance |
| CAS Number | 143330-91-0 | [2] | Unique identifier for substance tracking and literature search. |
| Molecular Formula | C₉H₇Cl₃O₄ | - | Calculated from structure; essential for mass spectrometry. |
| Molecular Weight | 285.51 g/mol | - | Foundational for molar concentration calculations and mass spectrometry. |
| Boiling Point | 447.3 ± 45.0 °C | [2] | Suggests low volatility, making HPLC a more suitable technique than Gas Chromatography without derivatization. |
| Density | 1.632 ± 0.06 g/cm³ | [2] | Useful for solvent and reagent measurements if the compound is a liquid at a given temperature. |
| pKa | 8.50 ± 0.10 | [2] | The acidity of the phenolic hydroxyl groups is critical for HPLC mobile phase pH selection to ensure consistent retention and peak shape. |
Synthesis Pathway and Potential Impurity Profile
The most probable synthetic route for 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is the esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. This informs the potential impurity profile that the analytical methods must be capable of detecting.
Potential Impurities Include:
-
Starting Materials: Unreacted 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol.
-
By-products: Products from side reactions, such as the formation of a di-ester where the second hydroxyl group is also esterified.
-
Degradants: Compounds formed by the degradation of the final product, potentially through hydrolysis of the ester linkage.
Caption: Potential synthesis route and associated impurities.
A Multi-Technique Analytical Workflow
A robust characterization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate requires an orthogonal approach, utilizing multiple analytical techniques to build a complete profile of the compound. Each technique provides a unique piece of information, and together they ensure a high degree of confidence in the final assessment.
Caption: Orthogonal analytical workflow for characterization.
Application Notes & Protocols
Purity and Quantification by High-Performance Liquid Chromatography (HPLC)
Rationale: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A C18 column is chosen for its hydrophobic stationary phase, which will retain the aromatic benzoate structure. The mobile phase consists of an organic modifier (acetonitrile) and acidified water. The acid (formic acid) is crucial to suppress the ionization of the phenolic hydroxyl groups (pKa ≈ 8.5), ensuring a single, sharp peak for the analyte and improving reproducibility.[2][3] UV detection is selected based on the strong absorbance of the dihydroxybenzoate chromophore.
Protocol: HPLC-UV Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate.
-
Dissolve in 10 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL for analysis.
-
-
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm and 280 nm |
-
Data Analysis:
-
Integrate the peak corresponding to the main compound.
-
Calculate purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
Quantification can be achieved by creating a calibration curve using certified reference standards.
-
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Rationale: LC-MS provides unequivocal confirmation of the compound's molecular weight. Electrospray ionization (ESI) is an effective soft ionization technique for this molecule. Given the acidic phenolic protons, negative ion mode (ESI-) is predicted to be highly sensitive, detecting the deprotonated molecule [M-H]⁻. The mass spectrometer provides high mass accuracy, confirming the elemental composition.
Protocol: LC-MS Analysis
-
Sample Preparation:
-
Prepare the sample as described in the HPLC protocol, but dilute to a final concentration of 1-10 µg/mL.
-
-
Instrumentation and Conditions:
-
LC System: Use the same LC conditions as outlined in the HPLC protocol to ensure chromatographic correlation.
-
Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF or Thermo Scientific Orbitrap).
-
Ionization Source: Electrospray Ionization (ESI).
-
Ion Mode: Negative (ESI-).
-
Mass Range: 50 - 500 m/z.
-
Capillary Voltage: 3500 V.
-
Drying Gas Temp: 325 °C.
-
-
Data Interpretation:
-
Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at an m/z of approximately 283.9443 (for C₉H₆Cl₃O₄⁻).
-
Isotope Pattern: Look for the characteristic isotopic pattern of a molecule containing three chlorine atoms (Cl₃), which will show prominent peaks at M, M+2, M+4, and M+6 in a distinctive ratio. This pattern is a powerful confirmation of the presence of the trichloroethyl group.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H NMR will confirm the number and connectivity of protons, while ¹³C NMR will identify all unique carbon atoms. The characteristic singlet for the CH₂ protons of the trichloroethyl group is a key diagnostic signal.[4] DMSO-d₆ is a suitable solvent as it will dissolve the sample and allow for the observation of the exchangeable phenolic -OH protons.
Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer to a 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiments: ¹H NMR, ¹³C NMR, and optionally 2D experiments like COSY and HSQC for full connectivity assignment.
-
-
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Broad Singlet | 2H | Phenolic -OH |
| ~7.0 | Doublet | 2H | Aromatic C2-H, C6-H |
| ~6.5 | Triplet | 1H | Aromatic C4-H |
| ~5.0 | Singlet | 2H | -CH₂-CCl₃ |
-
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
-
Signals for the ester carbonyl (C=O), the C-O carbons of the aromatic ring, the aromatic CH carbons, the carbon bearing the ester group, the -CH₂- carbon, and the -CCl₃ carbon.
-
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR provides rapid confirmation of the key functional groups present in the molecule. The spectrum will be dominated by characteristic absorbances for the phenolic O-H bonds, the aromatic C-H bonds, the ester C=O bond, and the C-Cl bonds.
Protocol: FTIR Analysis
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent with an ATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
-
Expected Characteristic Absorbances:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 3200 (broad) | O-H stretch | Phenolic Hydroxyl |
| ~3100 - 3000 | C-H stretch | Aromatic |
| ~1720 | C=O stretch | Ester Carbonyl |
| ~1600, ~1450 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Ester |
| ~800 - 600 | C-Cl stretch | Trichloroethyl group |
References
-
2,2,2-Trichloroethanol - Wikipedia . Wikipedia. [Link]
-
Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester - Organic Syntheses Procedure . Organic Syntheses. [Link]
-
Showing Compound 2,2,2-Trichloroethanol (FDB111662) - FooDB . FooDB. [Link]
-
Determination of 2,2,2-trichloroethanol in plasma and urine by ion-exclusion chromatography - PubMed . PubMed. [Link]
-
Trichloroethanol | C2H3Cl3O | CID 8259 - PubChem . PubChem. [Link]
-
HPLC Methods for analysis of 2,3-Dihydroxybenzoic acid - HELIX Chromatography . HELIX Chromatography. [Link]
- IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents.
-
Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase - MDPI . MDPI. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid - ResearchGate . ResearchGate. [Link]
-
Application of the novel direct-water derivatizing agent 5-chloro-2,2,3,3,4,4,5,5-octafluoropentyl chloroformate to the GC-MS analysis of highly polar analytes - AperTO . AperTO. [Link]
-
2,2,2-Trichloroethyl chloroformate | C3H2Cl4O2 | CID 87063 - PubChem . PubChem. [Link]
-
Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed . PubMed. [Link]
-
Biotechnological Production, Isolation and Characterisation of (2R ,3S )‐2,3‐Dihydroxy‐2,3‐Dihydrobenzoate - PMC - PubMed Central . PubMed Central. [Link]
-
Esterification of 2,4-dihydroxybenzoic acid - ResearchGate . ResearchGate. [Link]
-
2,2,2-Trichloroethyl Chloroformate (TrocCl) - SciSpace . SciSpace. [Link]
- US4996354A - Preparation of 2,4-dihydroxybenzoic acid - Google Patents.
-
III Analytical Methods . Ministry of the Environment, Government of Japan. [Link]
Sources
- 1. Synthesis of per-sulfated flavonoids using 2,2,2-trichloro ethyl protecting group and their factor Xa inhibition potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3,5-DIHYDROXYBENZOIC ACID 2,2,2-TRICHLOROETHYL ESTER | 143330-91-0 [chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scispace.com [scispace.com]
Derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate for enhanced activity
Application Note: High-Impact Derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Executive Summary & Rationale
This guide details the strategic derivatization of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB) . While 3,5-dihydroxybenzoic acid (3,5-DHBA) is a known agonist for the hydroxycarboxylic acid receptor 1 (HCA1) and possesses antimicrobial properties, its hydrophilic nature often limits membrane permeability and systemic bioavailability.
The 2,2,2-trichloroethyl (Tce) ester moiety serves two critical functions in this scaffold:
-
Lipophilic Anchor: The Tce group significantly increases the partition coefficient (LogP), facilitating passive diffusion across lipid bilayers.
-
Electronic Activation: The strong electron-withdrawing nature of the trichloroethyl group lowers the pKa of the phenolic hydroxyls at positions 3 and 5. This enhances their nucleophilicity under mild basic conditions, allowing for highly selective functionalization.
This note provides rigorous protocols for O-alkylation (to generate resorcinolic lipid mimics) and O-acylation (to create hydrolyzable prodrugs), aiming to enhance antimicrobial potency and metabolic stability.
Strategic Optimization Workflow
The following flowchart outlines the decision matrix for derivatizing TCE-DHB. The goal is to balance hydrophobicity (LogP) with solubility.
Figure 1: Decision matrix for the chemical optimization of the TCE-DHB scaffold.
Protocol A: Regioselective O-Alkylation (Williamson Ether Synthesis)
Objective: Synthesis of mono- and di-alkylated ethers to mimic alkylresorcinols, which are known to disrupt bacterial membranes. The electron-withdrawing Tce ester makes the phenolic protons more acidic, allowing the use of mild bases like Potassium Carbonate (
Materials
-
Substrate: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (1.0 eq)
-
Electrophile: Alkyl Bromide (e.g., 1-Bromooctane for lipophilicity)
-
Base: Anhydrous
(Granular) -
Solvent: Acetone (HPLC Grade) or DMF (for long-chain alkyl halides)
-
Catalyst: 18-Crown-6 (Optional, 0.1 eq, accelerates reaction in acetone)
Step-by-Step Methodology
-
Activation:
-
Dissolve TCE-DHB (1.0 mmol) in anhydrous Acetone (10 mL).
-
Add anhydrous
(1.2 mmol for mono-substitution, 3.0 mmol for di-substitution). -
Note: Stir at room temperature for 15 minutes. The solution may turn slight yellow due to phenoxide formation.
-
-
Addition:
-
Add the Alkyl Bromide dropwise via syringe.
-
For Mono-Alkylation: Use 1.05 equivalents of Alkyl Bromide.
-
For Di-Alkylation: Use 2.5 equivalents of Alkyl Bromide.
-
-
Reflux:
-
Heat the reaction mixture to mild reflux (
) under nitrogen atmosphere. -
Monitor by TLC (Hexane:Ethyl Acetate 7:3). The Tce ester is stable under these conditions.
-
Reaction Time: Typically 4–6 hours.
-
-
Workup:
-
Purification:
-
Purify via Silica Gel Column Chromatography.
-
Elution Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 65–80%.
-
Mechanistic Insight: The Tce group prevents decarboxylation that might occur with free acids at high temperatures. The resulting ethers are chemically stable and test the hypothesis that increasing chain length enhances membrane intercalation.
Protocol B: Exhaustive O-Acylation (Prodrug Synthesis)
Objective: To mask the polar hydroxyl groups, facilitating cellular entry. Intracellular esterases will cleave the acyl groups, releasing the active TCE-DHB scaffold.
Materials
-
Substrate: TCE-DHB (1.0 eq)
-
Reagent: Acyl Chloride (e.g., Acetyl chloride or Pivaloyl chloride)
-
Base: Pyridine or Triethylamine (
) -
Solvent: Dichloromethane (DCM), anhydrous
Step-by-Step Methodology
-
Preparation:
-
Dissolve TCE-DHB (1.0 mmol) in dry DCM (10 mL) under
. -
Cool to
in an ice bath.
-
-
Acylation:
-
Add
(2.5 mmol) followed by DMAP (catalytic, 5 mol%). -
Slowly add the Acyl Chloride (2.2 mmol) dropwise to control exotherm.
-
-
Reaction:
-
Allow the mixture to warm to room temperature and stir for 2 hours.
-
Endpoint: Disappearance of the starting material spot on TLC (UV active).
-
-
Quench & Isolation:
Comparative Data & Expected Outcomes
The following table summarizes the physicochemical shifts expected upon derivatization.
| Derivative Type | Modification (R) | Predicted LogP | Solubility (Water) | Primary Application |
| Parent | -H | ~2.8 | Moderate | HCA1 Agonist / Antioxidant |
| Mono-Ether | - | ~5.5 | Low | Membrane Disruption (Antimicrobial) |
| Di-Ether | - | ~8.1 | Very Low | Lipid Formulation / Topical |
| Di-Ester | - | ~3.2 | Low | Prodrug (Systemic Delivery) |
Analytical Validation (NMR Standards):
-
Parent TCE-DHB: Look for the characteristic singlet of the Tce methylene protons (
) at ppm in NMR. -
O-Alkylated: Appearance of triplet at
ppm ( ). -
O-Acylated: Shift of aromatic protons downfield due to the deshielding effect of the ester group.
References
-
3,5-Dihydroxybenzoic Acid Biological Activity
- Source: Rupa Health. "3,5-Dihydroxybenzoic Acid - Function and Clinical Significance."
-
URL:[Link]
-
Williamson Ether Synthesis on Phenols
-
2,2,2-Trichloroethyl Group Chemistry
-
Phenolic Ester Derivatization
- Source: Organic Chemistry Portal. "Protective Groups: Phenolic Esters."
-
URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability Optimization for 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate
Current Status: Operational Ticket ID: TCE-DHB-STAB-001 Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are likely utilizing 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB) as a specialized intermediate or linker.[1][2] This molecule presents a unique "stability paradox":
-
The Anchor: The 2,2,2-trichloroethyl (Tce) ester is designed to be robust against mild acids but is hypersensitive to base and reductive conditions compared to standard alkyl esters.[1]
-
The Payload: The 3,5-dihydroxybenzene (resorcinol) core is highly prone to auto-oxidation , rapidly forming quinoid species (pinking/browning) in the presence of dissolved oxygen or light.[1]
This guide provides the protocols to stabilize TCE-DHB by decoupling these two degradation pathways.
Module 1: The Degradation Mechanisms
To stabilize the compound, you must first identify which degradation pathway is active in your system.[1]
Pathway A: Base-Catalyzed Hydrolysis (The "Hidden" Electrophile)
The trichloroethyl group (
-
Result: Rapid hydrolysis at pH > 7.5, releasing 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol.[1][2]
-
Symptom: Loss of product peak on HPLC, increase in polar species, but solution often remains colorless.[1][2]
Pathway B: Oxidative Quinone Formation
The 3,5-dihydroxy motif (resorcinol) is electron-rich.[1] In the presence of oxygen and trace metals, it undergoes radical oxidation to form semiquinones and eventual polymerization.[1]
Visualizing the Failure Modes
Figure 1: Dual degradation pathways of TCE-DHB.[1] The ester linkage is susceptible to hydrolysis (top), while the aromatic ring is susceptible to oxidation (bottom).[2]
Module 2: Troubleshooting & Optimization Protocols
Protocol A: Solvent & Buffer Selection
Standard PBS (pH 7.[1]4) is often insufficient for long-term stability due to the activated nature of the Tce ester.
| Parameter | Recommended Condition | Technical Rationale |
| pH Range | 4.5 – 6.0 | The Tce ester is stable in mild acid.[1] At pH < 6, the phenol remains protonated ( |
| Buffer Type | Acetate, Citrate, or MES | Avoid nucleophilic buffers like Tris or primary amines, which can attack the activated ester carbonyl (aminolysis).[1][2] |
| Co-Solvent | DMSO, Acetonitrile (ACN) | TCE-DHB is lipophilic.[1][2] Use 5–10% organic co-solvent to prevent precipitation, which can create micro-environments prone to degradation.[1][2] |
| Additives | EDTA (0.1 mM) | Chelates trace iron/copper that catalyze phenolic oxidation.[1] |
Protocol B: The "Pink Solution" Fix (Antioxidant System)
If your solution turns pink, you have an oxidation problem.[1] Implement this degassing workflow.
-
Solvent Degassing: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.[1]
-
Antioxidant Spike: Add Sodium Metabisulfite (
) at 0.1% w/v OR Ascorbic Acid (1:1 molar ratio to TCE-DHB).-
Note: Metabisulfite is preferred if the solution must remain acidic.[1]
-
-
Light Protection: Wrap containers in foil. Resorcinol derivatives are photosensitive.[1]
Protocol C: Stability Screening Workflow
Use this logic to diagnose the root cause of instability in your specific assay.
Figure 2: Diagnostic decision tree for identifying the root cause of TCE-DHB instability.
Frequently Asked Questions (FAQs)
Q: Can I use Zinc to stabilize the solution? A: Absolutely NOT. While Zinc is often used to remove the Tce group (reductive cleavage), adding Zinc dust or strong reducing metals to your solution will destroy the molecule, yielding the free acid and dichlorovinyl byproducts [1].
Q: Why does my sample degrade in Tris buffer but not in Phosphate? A: You are seeing aminolysis. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] Because the Tce group activates the ester, it is susceptible to nucleophilic attack by the amine in Tris, forming a stable amide byproduct.[2] Switch to non-nucleophilic buffers like Phosphate, HEPES, or MOPS.[1][2]
Q: I need to run this at pH 8.0 for an enzymatic assay. Is it impossible? A: It is high-risk.[1] To maximize survival at pH 8.0:
-
Prepare the stock in pure DMSO (anhydrous).[1]
-
Dilute into the assay buffer immediately before use (minimize residence time).
-
Keep the temperature at 4°C if possible, as hydrolysis rates drop significantly with temperature [2].[1]
Q: The powder turned slightly pink in the bottle. Is it ruined? A: Likely not. The oxidation is often superficial (surface-level quinones have very high extinction coefficients, so a tiny amount looks dramatic).[1] Check purity via HPLC. If >95% intact, you can purify it by recrystallization from toluene or ethanol/water, or simply use it if the minor impurity doesn't interfere with your assay.[1][2]
References
-
Greene's Protective Groups in Organic Synthesis.
-
Hydrolysis Mechanisms of Activ
-
Oxidation of Resorcinol Deriv
- Context: Details the auto-oxidation of 1,3-dihydroxybenzenes to quinones and the effect of pH on this r
-
Source: MDPI (2022).[1] Comparison of the Oxidation of 3,5-Dihydroxybenzoic Acid.
Sources
- 1. Resorcinol - Wikipedia [en.wikipedia.org]
- 2. CN110540496A - A kind of preparation method of 3,5-dihydroxybenzoic acid - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Resorcinol - Sciencemadness Wiki [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chimia.ch [chimia.ch]
Optimization of cleavage conditions for the 2,2,2-trichloroethyl group
Technical Support Center: Optimization of Cleavage Conditions for the 2,2,2-Trichloroethyl (Tce) Group
Current Status: Online Agent: Senior Application Scientist Topic: Reductive Cleavage of Tce Esters, Carbonates, and Carbamates
Introduction: The Tce Group Strategic Profile
The 2,2,2-trichloroethyl (Tce) group is a robust protecting group, prized for its orthogonality to standard acid-labile (Boc, tBu) and base-labile (Fmoc, methyl esters) groups. It is typically removed via reductive fragmentation (1,2-elimination), a mechanism that relies on the high electron affinity of the trichloromethyl moiety.
While the classic Zinc/Acetic Acid (Zn/AcOH) protocol is the industry standard, it is often plagued by variable kinetics, zinc surface passivation, and workup difficulties. This guide addresses these specific failure modes with field-proven optimization strategies.
Module 1: The "Workhorse" Protocol (Zinc-Mediated Cleavage)
Q: My reaction is stalling despite using excess Zinc. How do I fix the kinetics?
A: The most common cause of sluggish Tce cleavage is Zinc Passivation (oxide layer formation). Commercial zinc dust varies significantly in activity.
The Fix: In-Situ or Pre-Activation of Zinc Do not simply add more zinc; increase the active surface area.
-
Protocol A: Acid Wash (Pre-activation)
-
Suspend Zinc dust in 10% HCl for 2 minutes.
-
Filter and wash sequentially with water, ethanol, acetone, and diethyl ether.
-
Dry under high vacuum.[1] Use immediately.
-
-
Protocol B: In-Situ Activation (Recommended for High Throughput)
-
Add Zinc dust to the reaction vessel.
-
Add 1-2% v/v TMSCl (Trimethylsilyl chloride) or 1,2-dibromoethane to the solvent mixture before adding the substrate.
-
Stir for 15 minutes to etch the metal surface.
-
Q: My substrate is acid-sensitive. Zn/AcOH is causing decomposition. What is the alternative?
A: You must switch to a Buffered Reductive System . Acetic acid is not strictly required for the electron transfer; it merely serves as a proton source.
The Fix: The Zn/NH₄OAc Protocol This method maintains a near-neutral pH (approx. pH 6-7), preventing acid-catalyzed migration or hydrolysis of sensitive moieties (e.g., acetals, silyl ethers).
Optimized Buffered Protocol:
-
Solvent: THF/Water (3:1) or MeOH.[2]
-
Buffer: 1M Ammonium Acetate (NH₄OAc).
-
Temperature: Room Temperature (RT).
-
Mechanism: The ammonium ion provides the necessary proton source without lowering the bulk pH significantly.
Module 2: Mechanism & Visualization
Q: What is exactly happening during the cleavage? I need to explain the selectivity to my team.
A: The reaction is a reductive 1,2-elimination (also known as beta-elimination). It is driven by the formation of a stable dichloroalkene.
Mechanistic Pathway:
-
Single Electron Transfer (SET): Zinc donates an electron to the trichloromethyl group.
-
Fragmentation: Chloride elimination occurs, forming a radical or anionic intermediate.
-
Second SET/Elimination: A second electron transfer leads to the expulsion of the carboxylate (the deprotected product) and the formation of 1,1-dichloroethene.
Caption: Mechanistic flow of Zinc-mediated Tce cleavage via reductive fragmentation.
Module 3: Advanced Troubleshooting & Alternatives
Q: I am observing "Zinc clumping" and stalled conversion. Why?
A: This is a hydrodynamic issue. Magnetic stir bars often fail to suspend heavy metal powders effectively, leading to clumping at the bottom and loss of surface area.
-
Solution: Switch to overhead mechanical stirring or vigorous agitation. For small scales, sonication during the reaction can break up oxide aggregates and accelerate the rate by 2-3x.
Q: Zinc is reducing other functional groups (e.g., conjugated alkenes). What are the milder alternatives?
A: If Zn is too harsh, use Indium (In) or Electrolysis . Indium has a lower reduction potential (-0.34 V) compared to Zinc (-0.76 V), making it chemoselective.
Comparative Reagent Table:
| Reagent | Conditions | pH Profile | Selectivity | Reference |
| Zinc / AcOH | THF or AcOH, RT | Acidic | Low (Reduces N-O, some alkenes) | [1] |
| Zinc / NH₄OAc | THF/H₂O, RT | Neutral | Medium (Tolerates acetals) | [2] |
| Indium (In) | EtOH/NH₄Cl, Reflux | Neutral | High (Tolerates sensitive alkenes) | [3] |
| Electrolysis | Carbon cathode, DMF | Neutral | Very High (Tunable potential) | [4] |
Q: How do I efficiently remove Zinc salts during workup? They are causing emulsions.
A: Zinc carboxylates can form gelatinous precipitates.
-
The Chelation Wash: Wash the organic phase with 0.5M EDTA (disodium salt) or Rochelle's Salt (Potassium Sodium Tartrate) . This sequesters Zn²⁺ ions into the aqueous phase, breaking emulsions instantly.
-
Filtration: Always filter the crude reaction mixture through a pad of Celite before aqueous workup to remove unreacted metallic zinc.
Module 4: Decision Matrix
Use this logic flow to select the optimal condition for your specific molecule.[2]
Caption: Workflow for selecting the optimal Tce cleavage protocol based on substrate stability.
References
-
Woodward, R. B., et al. (1966). The Total Synthesis of Cephalosporin C. Journal of the American Chemical Society, 88(4), 852–853.
-
Just, G., & Grozinger, K. (1974). Cleavage of Trichloroethyl Esters by Zinc and Ammonium Acetate. Synthesis, 1974(06), 457-458.
-
Mineno, T. (2003). Indium-Mediated Cleavage of the 2,2,2-Trichloroethyl Group.[6] Tetrahedron Letters, 44(45), 8185-8187.
-
Mboui, A., et al. (2012). Electrochemical Cleavage of the Tce Group. Chimia, 66(6), 433.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chimia.ch [chimia.ch]
Troubleshooting guide for scaling up synthesis of dihydroxybenzoate esters
Topic: Troubleshooting & Process Optimization for Dihydroxybenzoate Esterification Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 11, 2026
Executive Summary & Workflow Visualization
Scaling up the esterification of dihydroxybenzoic acids (DHBA)—particularly the 3,4-isomer (protocatechuic acid) and 3,5-isomer (
At the bench scale (1–5g), a simple reflux in alcohol with sulfuric acid suffices. At the kilo-lab scale, this method often fails due to extended heat exposure causing "tarring" (oxidation) and poor mass transfer limiting water removal.
Master Scale-Up Workflow
The following diagram outlines the optimized critical path for scaling this reaction, prioritizing water removal and oxidation prevention.
Figure 1: Critical path workflow for the scale-up of phenolic esters. Note the loop at IPC (In-Process Control) requiring active water removal strategies.
Phase 1: Reaction Optimization (The "Make")
Q1: My conversion stalls at ~70% despite refluxing for 24 hours. Adding more acid catalyst doesn't help. What is wrong?
Diagnosis: You have hit the thermodynamic equilibrium limit , not a kinetic limit.
Technical Insight: Fischer esterification is reversible (
Troubleshooting Protocol:
-
Switch to Azeotropic Distillation: Do not use pure alcohol as the solvent. Use a binary system of Toluene + Alcohol . Toluene forms a ternary azeotrope with water and ethanol (or methanol), allowing you to continuously remove water via a Dean-Stark trap.
-
The "Feed" Method: For methanol esters (where Dean-Stark is difficult due to low BP), charge the reactor with DHBA and Toluene, heat to reflux, and slowly feed methanol. The methanol reacts, water flashes off with toluene vapor, and the equilibrium shifts right [1].
Q2: Why does my reaction mixture turn dark brown/black upon scale-up?
Diagnosis: Oxidative degradation of the phenolic hydroxyl groups (Quinone formation). Technical Insight: Dihydroxybenzoates (especially 3,4-DHBA) are electron-rich. Extended heating in the presence of trace oxygen or metal ions causes the phenol ring to oxidize into ortho-quinones, which polymerize into dark, insoluble tars. This is negligible at 1g (short time) but critical at 100g (long heat up/cool down).
Corrective Action:
-
Nitrogen Sparging: You must sparge the solvent with
for 15 minutes before heating. Maintain a positive pressure blanket throughout. -
Lower Thermal Load: Switch from
(requires high T) to Thionyl Chloride ( ) at lower temperatures (0°C Room Temp). generates the acid chloride in situ and scavenges water, driving conversion without excessive heat [2].
Phase 2: Isolation & Purification (The "Clean")
Q3: During the bicarbonate wash, I formed a thick, inseparable emulsion. How do I break it?
Diagnosis: Formation of "phenolic soaps" and density matching. Technical Insight: You likely neutralized the mixture to pH > 8. At this pH, the phenolic protons (pKa ~8-10) deprotonate. The resulting phenolate ions act as surfactants (soaps), stabilizing the emulsion between the organic ester and water.
Troubleshooting Protocol:
-
Strict pH Control: Never exceed pH 7.0-7.5 during neutralization. Use saturated
slowly. -
The "Salt" Breaker: Saturate the aqueous layer with NaCl (Brine). This increases the density difference and ionic strength, forcing phase separation.
-
Filtration First: If fine black precipitates (oxidized tar) are present, they stabilize emulsions. Filter the biphasic mixture through a Celite pad before attempting separation in the funnel [3].
Q4: My product is solid but retains a pink/grey hue even after recrystallization.
Diagnosis: Trapped trace quinones. Corrective Action:
-
Sodium Metabisulfite Wash: During the workup, wash the organic layer with 5%
(sodium metabisulfite). This reducing agent reverts colored quinones back to colorless phenols. -
Activated Carbon: Perform the recrystallization with 5 wt% activated carbon (charcoal). Crucial: Use acid-washed carbon to avoid leaching iron (Fe), which forms purple complexes with catechols [4].
Standard Operating Procedure: 100g Scale-Up
Protocol for Ethyl 3,4-Dihydroxybenzoate (Fischer-Toluene Method)
Objective: Synthesis of >95% pure ester with minimal oxidation.
Materials
-
3,4-Dihydroxybenzoic acid: 100 g (0.65 mol)
-
Ethanol (Absolute): 300 mL (Excess)
-
Toluene: 400 mL (Entrainer)
-
Sulfuric Acid (
): 5 mL (Catalyst) -
Equipment: 2L Reactor, Dean-Stark Trap, Nitrogen line.
Step-by-Step Protocol
-
Setup: Purge the 2L reactor with Nitrogen for 20 mins.
-
Charge: Add DHBA, Ethanol, and Toluene. Agitate to suspend.
-
Catalyst: Add
dropwise. Self-Validating Check: Solution should remain clear/pale. Darkening indicates contamination. -
Reflux: Heat to vigorous reflux (~78-80°C). Solvent vapors should condense and fill the Dean-Stark trap.
-
Water Removal: Monitor the aqueous layer accumulating in the trap.
-
Checkpoint: Reaction is complete when water collection ceases (theoretical vol: ~12 mL) and TLC shows <2% acid.
-
-
Concentration: Distill off excess Ethanol/Toluene until reactor volume is ~250 mL.
-
Quench: Cool to 10°C. Add 500 mL Ethyl Acetate (EtOAc).
-
Wash 1 (Acid Removal): Wash with 300 mL Saturated
. Caution: evolution.[1] Add slowly. Check aqueous pH—stop at pH 7. -
Wash 2 (Color Removal): Wash with 200 mL 5% Sodium Metabisulfite (
). -
Isolation: Dry organic layer (
), filter, and rotovap to a solid. -
Recrystallization: Dissolve crude solid in minimum hot Toluene/Ethanol (9:1). Cool slowly to 4°C.
Decision Matrix & Data
Catalyst Selection Logic
Use this logic gate to select the correct method for your specific substrate.
Figure 2: Catalyst selection decision tree based on substrate sterics and thermal stability.
Solvent & Azeotrope Data
Critical for designing the water removal strategy.
| Solvent System | Boiling Point (°C) | Azeotrope with Water? | Composition (wt%) | Application Note |
| Ethanol / Water | 78.2 | Yes | 95.6% EtOH / 4.4% H2O | Standard reflux limits temp; poor water removal. |
| Toluene / Water / EtOH | 74.4 | Yes (Ternary) | 74% Tol / 13% H2O / 12% EtOH | Best for Scale-up. Pumps water out efficiently. |
| Methanol | 64.7 | No (Zeotropic) | N/A | Hard to drive to completion without huge excess. |
| DCM (Dichloromethane) | 40.0 | No | N/A | Use only for |
References
-
Burris, G. H., & Schulman, H. L. (1967). Preparation of alkyl esters of para-hydroxybenzoic acid. US Patent 3,321,509.[2]
-
Greenberg, J. A., & Sammakia, T. (2017).[3] The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. Journal of Organic Chemistry, 82(6), 3245-3251.
-
Moynihan, H. A., & Horgan, D. E. (2017).[4] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development.
-
Nimker, C., et al. (2015). Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage.[5] Journal of Physiology and Pharmacology.
-
Master Organic Chemistry. (2022). Fischer Esterification Mechanism and Scale Up.
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. US3321509A - Preparation of alkyl esters of parahydroxybenzoic acid - Google Patents [patents.google.com]
- 3. The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride [organic-chemistry.org]
- 4. DSpace [cora.ucc.ie]
- 5. Ethyl 3,4-dihydroxy benzoate, a unique preconditioning agent for alleviating hypoxia-mediated oxidative damage in L6 myoblasts cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantitative Analysis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB)
Status: Operational Lead Scientist: Senior Application Specialist Subject: Method Refinement & Troubleshooting Guide
Executive Summary & Molecule Profile
User Query: I am developing a quant method for TCE-DHB in plasma. I see peak tailing and inconsistent recovery. What are the critical physicochemical properties I am overlooking?
Technical Response: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate (TCE-DHB) presents a "dual-threat" analytical challenge due to its hybrid structure: a polyphenolic core coupled with a labile halogenated ester .
-
The Phenolic Challenge (Core): The 3,5-dihydroxy motif acts as a weak acid (pKa ~9). Without proper pH control, it interacts with silica silanols in HPLC columns, causing severe tailing.
-
The Ester Challenge (Tail): The 2,2,2-trichloroethyl group is highly electron-withdrawing. This makes the ester carbonyl carbon significantly more electrophilic than standard alkyl esters, rendering it hypersensitive to base-catalyzed hydrolysis .
Critical Method Parameters:
| Parameter | Recommendation | Scientific Rationale |
|---|---|---|
| Ionization Mode | ESI Negative (ESI-) | Phenolic protons deprotonate easily ([M-H]⁻). |
| Mobile Phase pH | Acidic (pH 2.5 - 3.0) | Suppresses phenolic ionization during separation (sharper peaks) and stabilizes the ester. |
| Sample Solvent | Acidified ACN/MeOH | Prevents hydrolysis; avoids protic solvents at neutral pH. |
| Isotope Pattern | Check Cl₃ cluster | The presence of three chlorine atoms provides a distinct M, M+2, M+4, M+6 pattern for confirmation. |
Troubleshooting Guide: Chromatographic Performance
User Query: My peaks are tailing (Asymmetry > 1.5) and retention times are drifting. How do I fix this?
Technical Response: Peak tailing in polyphenols is typically caused by secondary interactions between the analyte's hydroxyl groups and residual silanols on the stationary phase.
Step-by-Step Refinement Protocol
-
Column Selection: Switch to a "High Purity" silica column with extensive end-capping.
-
Recommended: C18 with embedded polar groups or steric protection (e.g., Ethylene Bridged Hybrid particles).
-
-
Mobile Phase Modifier:
-
Do Not Use: Ammonium Acetate (pH ~6.8) – this promotes silanol ionization.
-
Use: 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA).
-
Note: TFA suppresses MS signal in ESI-. If sensitivity drops, switch to Formic Acid + 2mM Ammonium Formate.
-
-
Gradient Optimization: The Trichloroethyl group is lipophilic. Ensure your gradient reaches 95% Organic (B) to fully elute the compound and prevent carryover.
Visual Logic: Peak Shape Troubleshooting
Figure 1: Decision tree for diagnosing and resolving chromatographic peak tailing and retention time drift for phenolic esters.
Stability & Sample Preparation
User Query: I am losing signal in processed samples after 4 hours in the autosampler. Is the molecule degrading?
Technical Response: Yes. The 2,2,2-trichloroethyl ester is a "protecting group" designed to be removable. It is susceptible to hydrolysis in neutral-to-basic aqueous environments and reductive cleavage if zinc or reducing agents are present.
The "Acidic Shield" Protocol
To ensure quantitative recovery, you must lock the pH in the acidic range throughout the workflow.
Comparison of Extraction Methods:
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Suitability | Moderate | High | High |
| Risk | Hydrolysis if supernatant is not acidified. | Excellent for removing basic matrix interferences. | Best for concentration; requires careful wash step selection. |
| Refinement | Add 1% Formic Acid to the precipitating solvent (ACN). | Use Ethyl Acetate/Hexane (50:50). Acidify plasma with HCl prior to extraction. | Use Polymer-based Reversed Phase (e.g., HLB). Wash with 5% MeOH (acidic), Elute with 100% ACN. |
Workflow Visualization: Preventing Hydrolysis
Figure 2: Optimized sample preparation workflow emphasizing pH control to prevent ester hydrolysis.
Mass Spectrometry (MS/MS) Optimization
User Query: I need lower limits of quantification (LLOQ). Should I use Positive or Negative mode?
Technical Response: For 3,5-dihydroxybenzoate derivatives, ESI Negative Mode is the gold standard. The phenolic protons are easily abstracted.
Method Refinement Checklist:
-
Precursor Ion: Target the deprotonated molecule [M-H]⁻.
-
Note: Calculate the exact mass based on the ³⁵Cl isotope (most abundant) but verify the spectrum shows the characteristic ³⁵Cl/³⁷Cl cluster.
-
-
Product Ions:
-
Quantifier: Loss of the trichloroethyl group (cleavage of the ester bond). Look for the fragment corresponding to the 3,5-dihydroxybenzoate anion (m/z ~153).
-
Qualifier: Decarboxylation of the benzoate core (m/z ~109).
-
-
Internal Standard:
-
Do not use a structural analog with a different ester group (different hydrolysis rate).
-
Requirement: Use a stable isotope-labeled version (e.g., TCE-DHB-¹³C₆) or, if unavailable, a chlorinated phenolic analog like 2,4-dichlorophenol (less ideal).
-
References & Regulatory Grounding
-
US FDA. (2018). Bioanalytical Method Validation Guidance for Industry. (Defines requirements for stability testing, specifically "Process Stability" for labile esters). [Link]
-
ICH. (2022).[1] M10 Bioanalytical Method Validation and Study Sample Analysis. (Harmonized global standard for LLOQ and recovery). [Link]
-
Marinier, B., et al. (1973). The 2,2,2-Trichloroethyl Group for Carboxyl Protection.[2][3] (Foundational chemistry regarding the stability and cleavage conditions of TCE esters). Note: While older, this is the seminal work defining the lability of this specific ester group.
-
Robards, K. (2003). Strategies for the determination of bioactive phenols in plants, fruit and vegetables. Journal of Chromatography A. (Authoritative review on LC-MS separation of phenolic compounds and silanol interactions). [Link]
Sources
Validation & Comparative
The Reductive Specialist: 2,2,2-Trichloroethyl (Troc) vs. Conventional Hydroxyl Protection
[1]
Executive Summary: The Strategic Niche
In the complex architecture of total synthesis and medicinal chemistry, the 2,2,2-trichloroethyl (TCE) moiety—most commonly deployed as the 2,2,2-trichloroethoxycarbonyl (Troc) carbonate—occupies a critical strategic niche. Unlike the ubiquitous silyl ethers (fluoride/acid labile) or benzyl ethers (hydrogenolysis/oxidation labile), the Troc group offers reductive lability .
This guide objectively compares the Troc group against industry standards (TBS, Bn, Ac), demonstrating its utility as a "circuit breaker" in orthogonal protection schemes. It is particularly indispensable in carbohydrate and nucleotide chemistry where acid/base sensitivity precludes standard esters or ethers.
Mechanism of Action: The Reductive Fragmentation
The defining feature of the Troc group is its cleavage mechanism. It does not rely on hydrolysis or solvolysis but on a reductive 1,2-elimination (Grob-type fragmentation).
Mechanistic Pathway[1][2][3]
-
Insertion: Zinc (Zn⁰) inserts into the C-Cl bond or transfers two electrons to the trichloromethyl group.
-
Cascade: The resulting carbanion/organozinc species undergoes
-elimination. -
Collapse: The carbonate linkage collapses, releasing carbon dioxide (entropy driver) and 1,1-dichloroethylene, liberating the free hydroxyl.
Figure 1: The reductive cleavage mechanism of Troc carbonates. The reaction is driven by the formation of stable ZnCl₂ and the entropic release of CO₂ gas.
Comparative Performance Analysis
The Troc group is rarely the first choice for simple protection due to the toxicity of Troc-Cl and the atom economy of the protecting group. However, it outperforms competitors when orthogonality is required.
Table 1: Troc vs. Major Competitors
| Feature | Troc (Carbonate) | TBS (Silyl Ether) | Benzyl (Ether) | Acetyl (Ester) |
| Installation | Troc-Cl + Pyridine | TBSCl + Imidazole | BnBr + NaH | Ac₂O + Pyridine |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by AcOH/HCl) | High (Stable to HCl) | Moderate |
| Base Stability | Moderate (Stable to mild base) | High | High | Low (Saponifies) |
| Fluoride Stability | High (Inert to TBAF) | Low (Cleaved by TBAF) | High | High |
| Reductive Stability | Low (Cleaved by Zn, Electrolysis) | High | Low (H₂/Pd cleaves) | High |
| Primary Cleavage | Zn / AcOH (Reductive) | TBAF or Acid | H₂ / Pd-C | Base (OH⁻) |
| Atom Economy | Poor (C₃H₂Cl₃O₂ added) | Moderate | Good | Excellent |
The Orthogonality Matrix
-
Vs. Silyl Ethers: Troc survives the acidic conditions used to remove THP or MOM groups and the fluoride conditions used to remove TBS/TES.
-
Vs. Benzyl Ethers: Troc is stable to the oxidative conditions (DDQ) used to remove PMB. While Benzyl is removed by H₂/Pd, Troc can sometimes survive hydrogenation if the catalyst is carefully chosen, but Zn cleavage is orthogonal to Benzyl survival.
-
Vs. Esters: Troc is a carbonate. While strong bases (NaOH) will hydrolyze it, it is significantly more stable than Acetyl or Benzoyl groups to mild basic conditions (e.g., K₂CO₃ in MeOH), allowing selective deacetylation in the presence of Troc.
Experimental Protocols
Protocol A: Installation of Troc Carbonate
Use this for primary and secondary alcohols. Troc-Cl is corrosive and lachrymatory; work in a fume hood.
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
2,2,2-Trichloroethyl chloroformate (Troc-Cl, 1.5 equiv)
-
Pyridine (3.0 equiv) or TEA/DMAP
-
DCM (Dichloromethane, anhydrous)
Step-by-Step:
-
Setup: Dissolve the alcohol (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (N₂ or Ar). Cool to 0 °C.
-
Base Addition: Add Pyridine (3.0 mmol) dropwise. Note: For sterically hindered alcohols, add DMAP (0.1 equiv).
-
Acylation: Add Troc-Cl (1.5 mmol) dropwise via syringe. The reaction is exothermic; control the rate to maintain 0 °C.
-
Reaction: Warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Troc derivatives are usually less polar than the free alcohol).
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Silica gel).
Protocol B: Selective Deprotection (The "Zinc Method")
This method cleaves Troc in the presence of TBS, Bn, and Acetyl groups.
Reagents:
-
Troc-protected substrate (1.0 equiv)[1]
-
Zinc dust (Activated*, 10-20 equiv)
-
Acetic Acid (AcOH) or NH₄Cl buffer
-
Solvent: THF or MeOH
Step-by-Step:
-
Zinc Activation: Wash Zn dust with 1M HCl, then water, then acetone, and dry under vacuum. Critical: Unactivated zinc leads to stalled reactions.
-
Dissolution: Dissolve substrate in THF/AcOH (9:1 v/v). Alternatively, for acid-sensitive substrates, use THF/Water (5:1) with solid NH₄Cl (5 equiv).
-
Reduction: Add activated Zinc dust in one portion.
-
Agitation: Stir vigorously at RT. Reaction is typically fast (15 min – 2 hours).
-
Filtration: Filter the mixture through a Celite pad to remove excess Zinc. Wash the pad with EtOAc.
-
Workup: Concentrate the filtrate. If AcOH was used, azeotrope with toluene or neutralize with NaHCO₃ during extraction.
-
Yield: Expect 85–98% recovery of the alcohol.
Decision Matrix: When to Use Troc?
Use the following logic flow to determine if Troc is the correct choice for your synthesis.
Figure 2: Strategic decision tree for selecting the Troc group based on substrate sensitivity.
Case Study: Carbohydrate Orthogonality
In the synthesis of complex oligosaccharides, the anomeric position often requires a protecting group that is stable to glycosylation conditions (Lewis acids) but removable without affecting benzyl ethers (C2-C6 protection).
-
Scenario: A researcher needs to deprotect the anomeric oxygen to prepare a hemiacetal for trichloroacetimidate activation.
-
Problem: The molecule contains Benzyl ethers (Bn) and a TBS group.
-
Hydrogenolysis (H₂/Pd) would strip the Benzyls.
-
TBAF would strip the TBS.
-
Base might cause migration or hydrolysis of other esters.
-
-
Solution: Protection as a 2,2,2-Trichloroethyl Ether (TCE ether) or Carbonate.
-
Action: Treatment with Zn/AcOH selectively removes the TCE/Troc group.[2]
-
Result: The Benzyl and TBS groups remain perfectly intact, allowing selective activation of the anomeric center.
-
References
-
Windholz, T. B., & Johnston, D. B. R. (1967).[3] Trichloroethoxycarbonyl: A Generally Applicable Protecting Group.[3][4] Tetrahedron Letters. Link
-
Just, G., & Grozinger, K. (1976).[3] Synthesis of 2,2,2-Trichloroethyl Esters and Their Cleavage with Zinc. Synthesis. Link
-
Carson, J. F. (1981).[3] Zinc-Acetic Acid Cleavage of Troc Groups. Synthesis. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).
-
Trost, B. M., et al. (2018). Highly Chemoselective Deprotection of the Troc Group. Organic Letters. Link
Sources
A Comparative Guide to the Efficacy of 2,2,2-Trichloroethanol and 2,2-Dichloroethanol in Synthesis
For the discerning researcher in organic synthesis and drug development, the selection of appropriate reagents is a critical determinant of experimental success. This guide provides an in-depth comparative analysis of 2,2,2-trichloroethanol (TCE) and 2,2-dichloroethanol (DCE), two halogenated ethanols with distinct profiles in synthetic applications. The primary focus will be on their efficacy as precursors for protecting groups, a crucial strategy in the assembly of complex molecules. This analysis is supported by established literature, detailed experimental protocols, and a discussion of the underlying chemical principles that govern their reactivity and utility.
Introduction: Two Halogenated Alcohols, A Tale of Disparate Utility
2,2,2-Trichloroethanol is a cornerstone reagent in the synthetic chemist's toolbox, celebrated for its role in the formation of the 2,2,2-trichloroethyl (Tce) protecting group.[1] This group is particularly valuable for the protection of carboxylic acids, phosphates, and alcohols due to its robust stability across a range of reaction conditions and its selective, mild removal.[1][2] In stark contrast, 2,2-dichloroethanol, while a known chemical intermediate and solvent, is not a commonly employed protecting group reagent.[1][3] Its applications in this strategic area of synthesis are not extensively documented, leading to a significant disparity in their established efficacy.[1] This guide will dissect the reasons for this disparity, offering a clear rationale for the preferential use of TCE in protecting group strategies.
Physicochemical Properties at a Glance
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application. The additional chlorine atom in TCE significantly influences its molecular weight, density, and boiling point compared to DCE.
| Property | 2,2-Dichloroethanol (DCE) | 2,2,2-Trichloroethanol (TCE) |
| CAS Number | 598-38-9[1] | 115-20-8[1][4] |
| Molecular Formula | C₂H₄Cl₂O[3][5][6] | C₂H₃Cl₃O[2][4][7] |
| Molar Mass | 114.96 g/mol [5][6] | 149.40 g/mol [4] |
| Boiling Point | 146 °C | 151 °C[4] |
| Density | 1.404 g/cm³[8] | 1.55 g/cm³[4] |
Efficacy in Protecting Group Chemistry: A Clear Victor
The primary application of these alcohols in advanced synthesis is the protection of functional groups, most notably carboxylic acids. In this arena, 2,2,2-trichloroethanol is the undisputed superior reagent.
The 2,2,2-trichloroethyl (Tce) group, derived from TCE, is a highly effective protecting group for carboxylic acids. Its utility is rooted in two key features:
-
Stability: Tce esters are stable to a wide variety of reaction conditions, including those that would cleave other common protecting groups. This stability allows for complex synthetic transformations to be carried out on other parts of the molecule without premature deprotection.
-
Orthogonal Deprotection: The Tce group is selectively removed under mild, reductive conditions, typically using zinc dust in acetic acid or other buffered systems.[9][10][11] This deprotection is achieved via a β-elimination mechanism.[12] This orthogonality is crucial in multi-step syntheses, as it allows for the selective removal of the Tce group without affecting other protecting groups like Boc or Fmoc.[12]
The reliability of Tce protection has made it a valuable tool, particularly in the demanding field of peptide synthesis.[9][10]
The use of 2,2-dichloroethanol as a protecting group for carboxylic acids is not well-established in the scientific literature.[1] While it is chemically plausible to form 2,2-dichloroethyl esters via standard esterification methods, the properties of such a protecting group are not well-characterized.
From a theoretical standpoint, the reduced number of electron-withdrawing chlorine atoms in a dichloroethyl ester, compared to a trichloroethyl ester, would have significant consequences:
-
Electronic Effects: The gem-dichloro group in DCE has a weaker cumulative electron-withdrawing inductive effect (-I effect) than the trichloro group in TCE.[13] This would make the resulting ester more susceptible to nucleophilic attack and potentially less stable under certain reaction conditions.
-
Deprotection: The efficiency of the reductive β-elimination deprotection is dependent on the stability of the intermediate radical or anion formed upon reduction. The presence of three chlorine atoms in the Tce group provides greater stabilization for this intermediate, facilitating the elimination. With only two chlorine atoms, the deprotection of a dichloroethyl ester would likely be less efficient and may require harsher conditions.
Given the lack of documented, high-yielding applications and the predictable lower performance based on chemical principles, researchers seeking a reliable halo-substituted ethanol for carboxylic acid protection would find 2,2,2-trichloroethanol to be the superior and more predictable choice.[1]
Comparative Reactivity in Other Synthetic Contexts
Beyond their use as protecting group precursors, the differing electronic and steric properties of TCE and DCE influence their reactivity in other transformations, such as nucleophilic substitution.
-
Electrophilicity: The α-carbon in both molecules is rendered electrophilic by the electron-withdrawing chlorine atoms. The stronger cumulative -I effect of the three chlorine atoms in TCE makes its α-carbon significantly more electron-deficient than that of DCE.[13]
-
Steric Hindrance: The presence of an additional chlorine atom gives 2,2,2-trichloroethanol a slightly greater steric profile compared to 2,2-dichloroethanol.[13]
This interplay between electronic and steric effects means their relative reactivity in SN2 reactions is not immediately obvious without experimental data. However, for reactions proceeding through an SN1 mechanism, both are poor substrates, with TCE being significantly less reactive due to profound carbocation destabilization.[13]
Experimental Protocols
The following protocols are provided as a practical guide to the application of 2,2,2-trichloroethanol in protecting group chemistry.
This protocol describes a general procedure for the formation of a 2,2,2-trichloroethyl ester.
Reagents and Materials:
-
Carboxylic acid
-
2,2,2-Trichloroethanol (TCE)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 2,2,2-trichloroethanol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired 2,2,2-trichloroethyl ester.
This protocol details the reductive cleavage of a Tce ester using zinc dust.
Reagents and Materials:
-
Tce-protected carboxylic acid
-
Zinc dust (activated)
-
Acetic acid
-
Inert solvent (e.g., THF, ethyl acetate)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the Tce-protected carboxylic acid (1.0 eq) in a suitable solvent such as acetic acid or a mixture of THF and water.
-
Add activated zinc dust (5-10 eq) to the solution.
-
Stir the suspension vigorously at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours. For some substrates, gentle heating may be required.[12]
-
Upon completion, filter the reaction mixture through a pad of celite to remove excess zinc and other insoluble materials.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate in vacuo.
-
Perform an appropriate aqueous workup. Typically, this involves diluting the residue with an organic solvent (e.g., ethyl acetate) and washing with water or a mild acid to remove zinc salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carboxylic acid.
Visualizing the Workflow and Mechanism
To further clarify the practical application and underlying chemistry of 2,2,2-trichloroethanol, the following diagrams illustrate the key processes.
Conclusion: An Unambiguous Recommendation for Synthesis
A comparative analysis of 2,2,2-trichloroethanol and 2,2-dichloroethanol reveals a profound difference in their established efficacy in synthetic organic chemistry, particularly for protecting group strategies.[1] 2,2,2-Trichloroethanol is a highly effective and versatile reagent for the protection of carboxylic acids, underpinned by a wealth of literature that confirms its high-yielding applications and mild, selective deprotection conditions.[1] The 2,2,2-trichloroethyl (Tce) protecting group is an invaluable asset in the synthesis of complex molecules.
Conversely, the utility of 2,2-dichloroethanol as a protecting group precursor is largely undocumented and, based on fundamental chemical principles, predicted to be inferior. For researchers and drug development professionals requiring a robust and reliable halo-substituted ethanol for carboxylic acid protection, 2,2,2-trichloroethanol is, without reservation, the superior and more scientifically validated choice.
References
- BenchChem. A Comparative Guide to the Reactivity of 2,2-Dichloroethanol and 2-Chloroethanol in Nucleophilic Substitution.
-
Wikipedia. 2,2,2-Trichloroethanol. [Link]
-
PubMed. A highly efficient deprotection of the 2,2,2-trichloroethyl group at the anomeric oxygen of carbohydrates. [Link]
- BenchChem. Comparing the efficacy of 2,2-Dichloroethanol and 2,2,2-trichloroethanol in synthesis.
-
Web of Science. The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. [Link]
-
Canadian Journal of Chemistry. The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. [Link]
-
Total Synthesis. Troc Protecting Group: Troc Protection & Deprotection Mechanism. [Link]
-
Chem-Station. Troc Protecting Group. [Link]
-
CHIMIA. Reductive Cleavage of 2,2,2-Trichloroethyl Esters by Titanocene Catalysis. [Link]
-
Organic Syntheses. 2,2-dichloroethanol. [Link]
-
Wikimedia Commons. File:2,2,2-trichloroethanol protecting group.png. [Link]
-
PubChem. 2,2-Dichloroethanol. [Link]
-
NIST. Ethanol, 2,2-dichloro-. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 598-38-9: 2,2-Dichloroethanol | CymitQuimica [cymitquimica.com]
- 4. 2,2,2-Trichloroethanol - Wikipedia [en.wikipedia.org]
- 5. 2,2-Dichloroethanol | CAS 598-38-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Ethanol, 2,2-dichloro- [webbook.nist.gov]
- 7. 2,2,2-Trichloroethanol CAS 115-20-8 | 808610 [merckmillipore.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chimia.ch [chimia.ch]
- 12. total-synthesis.com [total-synthesis.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Cross-Validation of Ligand Binding Assays: A Technical Guide to Orthogonal Analytics
Executive Summary: The Imperative of Orthogonality
In the current landscape of biotherapeutic development, reliance on a single analytical method is a liability. The "Replication Crisis" in pre-clinical research and stringent requirements from regulatory bodies (FDA, EMA) have shifted the paradigm toward Orthogonal Analytics —the confirmation of Critical Quality Attributes (CQAs) using methodologies with distinct physicochemical mechanisms.
This guide addresses the cross-validation of a High-Throughput Bio-Layer Interferometry (BLI) platform against two industry standards: Surface Plasmon Resonance (SPR) for kinetics and ELISA for quantitation.
The Core Thesis: While ELISA remains the gold standard for sensitivity, it often fails to capture the kinetic nuance of rapid-dissociating antibodies. Conversely, while SPR offers high-resolution kinetics, its microfluidic constraints limit throughput and compatibility with crude matrices.[1] BLI serves as the high-throughput bridge, but its data must be rigorously cross-validated to ensure translational accuracy.
The Methodological Landscape
To validate a result, one must understand the bias inherent in the tool.
| Feature | ELISA (The Historic Standard) | SPR (The Kinetic Standard) | BLI (The High-Throughput Contender) |
| Principle | Labeled, Equilibrium-based, End-point | Label-free, Mass-based, Flow Fluidics | Label-free, Optical Interference, "Dip-and-Read" |
| Primary Output | Concentration (EC50), Relative Affinity | Kinetics ( | Kinetics ( |
| Matrix Tolerance | High (with washing) | Low (clogging risk in crude samples) | High (no microfluidics to clog) |
| Key Limitation | "Wash Effect": Fast-off rate antibodies are lost during wash steps, leading to false negatives or underestimated affinity. | Refractive Index Jumps: Buffer mismatches can obscure data; immobilization can mask epitopes. | Sensitivity: Generally lower than SPR/ELISA; requires higher sample concentration. |
Comparative Study 1: Kinetic Affinity ( ) Determination
The Challenge: You observe a discrepancy where BLI/SPR reports a
Mechanistic Insight: ELISA is an equilibrium method that is physically disrupted by washing. If an antibody has a fast dissociation rate (
Experimental Protocol: Cross-Validating
Objective: Validate BLI kinetic constants using SPR as the benchmark.
Step 1: Ligand Immobilization (The Variable Control)
-
BLI:[1][2][3][4] Load biotinylated Antigen X onto Streptavidin (SA) biosensors. Aim for a loading signal of ~1.0 nm to prevent steric hindrance.
-
SPR: Immobilize biotinylated Antigen X onto a Streptavidin chip (e.g., Series S Sensor Chip SA). Aim for low ligand density (
RU) to minimize mass transport limitations. -
Control: Use the exact same batch of biotinylated antigen for both to rule out labeling variability.
Step 2: Analyte Preparation
-
Prepare a 2-fold dilution series of the Monoclonal Antibody (mAb) in running buffer (PBS + 0.05% Tween-20).
-
Range: 0.1x
to 10x .
Step 3: Data Acquisition
-
BLI Workflow: Baseline (60s)
Association (180s) Dissociation (300s). Shake speed: 1000 rpm (critical to minimize boundary layer effects). -
SPR Workflow: Single Cycle Kinetics or Multi-Cycle. Flow rate: 30
L/min. Association (180s) Dissociation (300s).
Step 4: Statistical Correlation
-
Fit both datasets to a 1:1 Langmuir binding model.
-
Calculate the Ratio of Correlation:
. -
Acceptance Criteria: A ratio between 0.5 and 2.0 is generally acceptable for orthogonal validation.
Data Presentation: Theoretical Validation Results
| Parameter | SPR (Reference) | BLI (Test Method) | ELISA (Comparison) | Interpretation |
| N/A | BLI/SPR show excellent association agreement. | |||
| N/A | Dissociation is slightly faster in BLI due to agitation vs. laminar flow. | |||
| ELISA "overestimates" affinity because low-affinity binders were washed away, leaving only high-affinity sub-populations or artifacts. |
Comparative Study 2: Quantitation in Complex Matrices
The Challenge: Quantifying a therapeutic antibody in cell culture supernatant (crude matrix).
Mechanistic Insight: SPR microfluidics clog easily with crude serum/lysates. ELISA requires multiple incubation steps and specific secondary antibodies. BLI "Dip-and-Read" sensors can be dipped directly into crude plates, making it a superior screening tool, provided it correlates with ELISA.
Experimental Protocol: Correlation Analysis
-
Standard Curve: Generate a standard curve of purified mAb in the exact same media matrix (e.g., CHO growth media) for both methods to normalize matrix interference.
-
BLI Setup: Use Protein A sensors for direct capture. Measurement time: 120s (Initial Slope method).
-
ELISA Setup: Standard Sandwich ELISA (Anti-Fc capture
Sample Anti-Fab detection). -
Bland-Altman Analysis: Do not just use
. Plot the difference between BLI and ELISA results against the average of the two.
Visualization of the Orthogonal Workflow
The following diagram illustrates the decision matrix for selecting and validating these techniques in a drug development pipeline.
Figure 1: Integrated Bioanalytical Workflow. BLI serves as the high-throughput filter, SPR provides the kinetic truth, and ELISA provides the sensitivity for regulated quantitation.
Visualization of Mechanistic Differences
Understanding the physical difference between "Flow" (SPR) and "Dip" (BLI) vs "Static" (ELISA) is crucial for interpreting data discrepancies.
Figure 2: Physicochemical constraints of analytical platforms. Discrepancies in data often arise from the "Wash Effect" in ELISA or "Mass Transport" in SPR.
Strategic Recommendations
-
Trust Kinetics over Endpoint: If ELISA and SPR/BLI disagree on affinity, trust the label-free kinetic methods (SPR/BLI). ELISA is prone to avidity effects (if using bivalent antibodies) and wash-induced dissociation.
-
Validate the Matrix: When moving from BLI (crude screen) to SPR (fine characterization), ensure the purification process hasn't altered the protein aggregation state, which SPR detects aggressively.
-
Cite Regulatory Standards: When reporting these comparisons in IND filings, explicitly reference the FDA Bioanalytical Method Validation Guidance (2018) to justify the use of orthogonal methods for confirming critical data.
References
-
U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation: Guidance for Industry.[5][6][7] Retrieved from [Link][5]
-
Bobrovnik, S. A. (2003). Determination of antibody affinity by ELISA.[3][8][9][10] Theory. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
-
Abdiche, Y., et al. (2008). Determining kinetics and affinities of protein interactions using a parallel real-time label-free biosensor. Analytical Biochemistry.[6] Retrieved from [Link]
-
Rapid Novor. (2025). SPR vs. ELISA: SPR Guides Accurate ELISA Results.[9] Retrieved from [Link]
Sources
- 1. immunebiosolutions.com [immunebiosolutions.com]
- 2. BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions - Sartorius Croatia [sartorius.hr]
- 3. SPR, BLI and ELISA: Comparison of the Advantages and Disadvantages of Three Major Antibody Detection Methods [en.biotech-pack.com]
- 4. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 8. Comparison of the results obtained by ELISA and surface plasmon resonance for the determination of antibody affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rapidnovor.com [rapidnovor.com]
- 10. nicoyalife.com [nicoyalife.com]
Comparative Cytotoxicity Profiling of Substituted Benzoate Derivatives: A Technical Guide
Executive Summary
The benzoate moiety (
Key Technical Insight: Cytotoxicity in this class is governed primarily by two vectors:
-
Lipophilicity (LogP): Dominant in parabens, where alkyl chain elongation linearly correlates with membrane disruption and mitochondrial depolarization.
-
Electronic Hammett Effects: Dominant in nitro/amino derivatives, where electron-withdrawing groups (EWGs) often facilitate redox cycling and oxidative stress, distinct from the membrane-permeabilizing effects of lipophilic analogs.
Mechanistic SAR Analysis
Understanding the Structure-Activity Relationship (SAR) is critical for predicting toxicity in early-stage drug development.
The Lipophilicity Vector (Parabens)
For alkyl esters of 4-hydroxybenzoic acid (parabens), cytotoxicity is a function of the alkyl chain length.
-
Mechanism: Longer alkyl chains increase the octanol-water partition coefficient (
). This facilitates passive diffusion across the lipid bilayer, leading to mitochondrial membrane depolarization and uncoupling of oxidative phosphorylation. -
Trend: Methyl < Ethyl < Propyl < Butyl < Benzyl.
The Electronic Vector (Nitro vs. Amino)
-
Nitrobenzoates (
): The nitro group is a strong electron-withdrawing group. In cellular environments, nitroaromatics often undergo enzymatic reduction (via nitroreductases), generating reactive nitro-anion radicals. This "redox cycling" depletes cellular NADPH and generates superoxide anions ( ). -
Aminobenzoates (
): The amino group is electron-donating. 4-Aminobenzoic acid (PABA) is generally less cytotoxic and serves as a folate precursor in bacteria. However, Schiff base derivatives can exhibit enhanced cytotoxicity through specific target binding rather than general oxidative stress.
Visualizing the SAR Logic
Figure 1: SAR Decision Tree illustrating the divergent toxicity mechanisms between lipophilic ester derivatives and electron-deficient ring-substituted derivatives.
Comparative Data Review
The following data aggregates cytotoxicity profiles from HepG2 (human liver carcinoma) and HDFn (human dermal fibroblast) cell lines.
Table 1: Cytotoxicity of Alkyl Hydroxybenzoates (Parabens)
Note: Data reflects concentrations required to induce significant (>20%) loss of cell viability.
| Compound | Substitution | LogP (Approx) | HepG2 Cytotoxicity Threshold | Mechanism Note |
| Methylparaben | Methyl ester | 1.96 | > 1000 µM (Low Toxicity) | Rapid hydrolysis to 4-HBA; low membrane retention. |
| Propylparaben | Propyl ester | 3.04 | ~ 500-800 µM | Moderate uncoupling of oxidative phosphorylation. |
| Butylparaben | Butyl ester | 3.57 | > 400 µM (High Toxicity) | Significant ATP depletion and Glutathione (GSH) reduction observed. |
| Benzylparaben | Benzyl ester | 3.65 | < 100 µM (Highest) | Severe membrane disruption; often leads to necrosis. |
Table 2: Functional Group Variance (HepG2 Model)
| Compound | Functional Group | IC50 / Toxicity Marker | Primary Mode of Action |
| Sodium Benzoate | Unsubstituted | Genotoxic at 50-150 µM* | DNA damage (Comet assay positive); Oxidative stress at high loads. |
| 4-Nitrobenzoate | Nitro (-NO2) | Variable (Metabolic dependent) | Redox cycling; accumulation of hydroxylamino intermediates. |
| 4-Aminobenzoate | Amino (-NH2) | Low Cytotoxicity | Generally cytocompatible; precursor for folate synthesis. |
*Note on Sodium Benzoate: While acute cytotoxicity (cell death) is low, genotoxicity markers (DNA strand breaks) appear at lower concentrations than expected for cell death.
Validated Experimental Workflows
To replicate these profiles or screen new derivatives, the following self-validating workflow is recommended. This protocol combines metabolic activity (MTT) with membrane integrity (LDH) to distinguish between cytostatic and cytotoxic effects.
Dual-Endpoint Screening Protocol
Reagents:
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Positive Control: Triton X-100 (0.1%) for necrosis; Doxorubicin (1 µM) for apoptosis.
-
Vehicle Control: DMSO (Final concentration < 0.5%).
Step-by-Step Methodology:
-
Seeding: Plate HepG2 cells at
cells/well in 96-well plates. Incubate for 24h to ensure adhesion. -
Treatment:
-
Prepare stock solutions of benzoate derivatives in DMSO.
-
Dilute in culture media to final concentrations: 10, 50, 100, 500, 1000 µM.
-
Critical Step: Include a "Vehicle Blank" (Media + DMSO only) to correct for solvent toxicity.
-
-
Incubation: Expose cells for 24h at 37°C, 5% CO2.
-
LDH Harvest (Supernatant):
-
Remove 50 µL of supernatant before adding MTT. Transfer to a fresh plate for LDH assay (membrane integrity).
-
-
MTT Assay (Cell Layer):
-
Add 20 µL MTT reagent to the remaining cells. Incubate 3-4h.
-
Aspirate media carefully. Solubilize formazan crystals with 150 µL DMSO.
-
Read Absorbance at 570 nm.
-
Workflow Visualization
Figure 2: Dual-endpoint screening workflow allowing simultaneous assessment of metabolic inhibition (MTT) and membrane rupture (LDH).
References
-
Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models. Source: Toxicology in Vitro (2018).[1] Relevance: Establishes the differential toxicity between Methyl and Butyl parabens in human cell lines.[1][2] Link:[Link][1]
-
Studying the genotoxicity caused by sodium benzoate in liver cancer cell line (HepG2) by comet assay. Source: International Journal of Health Sciences (2022).[2] Relevance: Provides data on DNA damage thresholds for unsubstituted sodium benzoate. Link:[Link]
-
Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Source: MDPI (2023). Relevance: Discusses the structure-activity relationship of nitro-substituted benzoates and their metabolic stability. Link:[Link]
-
Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines. Source: Drug and Chemical Toxicology (2022).[2][3] Relevance: Confirms the lipophilicity-toxicity correlation (4-HBA < MP < EP < PP < BuP < BeP). Link:[Link]
Sources
- 1. Assessment of hepatotoxicity and dermal toxicity of butyl paraben and methyl paraben using HepG2 and HDFn in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxicity induced by parabens and their halogenated byproducts in human and fish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
Structure-activity relationship (SAR) studies of dihydroxybenzoate esters
Executive Summary: The "Paraben Paradox" and the Dihydroxy Solution
Audience: Formulation Chemists, Toxicologists, and Drug Developers.
The "Paraben Paradox" defines the current state of preservation and active ingredient development: while alkyl esters of 4-hydroxybenzoic acid (parabens) are scientifically efficacious, market pressure demands alternatives. Dihydroxybenzoate (DHB) esters represent a superior evolution of this scaffold. By adding a second hydroxyl group, we introduce multifunctionality—simultaneous antioxidant, antimicrobial, and enzyme-inhibitory (tyrosinase) capabilities—that mono-hydroxy parabens lack.
This guide dissects the Structure-Activity Relationship (SAR) of DHB esters, proving that positional isomerism dictates mechanism, while ester chain length dictates bioavailability.
The Chemical Space: Isomer Library
We define the scope of this study through the five primary isomers of dihydroxybenzoic acid esters.
| Common Name | Substitution Pattern | Primary Utility | Key SAR Feature |
| Pyrocatechuic | 2,3-dihydroxy | Siderophore/Chelation | Ortho-diOH binds Fe³⁺ strongly.[1] |
| Resorcylic (β) | 2,4-dihydroxy | Tyrosinase Inhibition | 4-position OH mimics Tyrosine substrate. |
| Gentisic | 2,5-dihydroxy | Analgesic/Antioxidant | Para-quinone formation capability. |
| Protocatechuic | 3,4-dihydroxy | Antibacterial/Antioxidant | Catechol moiety; high radical stability. |
| α-Resorcylic | 3,5-dihydroxy | Potent Antioxidant | Meta-positioning maximizes H-donation.[1] |
Comparative Analysis 1: Antioxidant Potency
The Mechanistic Logic
Antioxidant activity in DHB esters is governed by the stability of the phenoxy radical formed after hydrogen donation (HAT mechanism).
-
The Winner: 3,5-dihydroxybenzoate esters .
-
The Causality: The meta arrangement allows for resonance stabilization without the steric hindrance or intramolecular hydrogen bonding (IMHB) seen in ortho isomers.
-
The Loser: 2,4-dihydroxybenzoate esters .[2] The lack of adjacent OH groups prevents catechol-like radical stabilization.
Data Summary: Radical Scavenging (DPPH Assay)
Values normalized to Trolox Equivalence (TE).
| Compound | Methyl Ester (C1) | Butyl Ester (C4) | Octyl Ester (C8) | SAR Insight |
| 3,5-DHB | 0.95 TE | 0.92 TE | 0.65 TE | Steric bulk of long chains reduces active site access.[1] |
| 3,4-DHB | 0.88 TE | 0.85 TE | 0.60 TE | Catechol moiety is potent but susceptible to auto-oxidation. |
| 2,5-DHB | 0.75 TE | 0.70 TE | 0.55 TE | Para arrangement supports quinone redox cycling. |
| 2,4-DHB | < 0.20 TE | < 0.20 TE | < 0.10 TE | Resorcinol scaffold is poor for radical scavenging. |
Comparative Analysis 2: Antimicrobial Efficacy
The "Cut-off" Effect
Unlike antioxidant activity (driven by the head group), antimicrobial efficacy is driven by the tail (alkyl chain) .
-
Mechanism: The phenolic head binds to the bacterial surface, while the alkyl tail penetrates the lipid bilayer.
-
The Sweet Spot: Butyl (C4) to Heptyl (C7) chains.
-
The Drop-off: Beyond C8, solubility in the aqueous phase drops so drastically that the molecule cannot reach the bacterial membrane (the "Cut-off Effect").
Experimental Data: MIC Values (µg/mL) against S. aureus
| Scaffold | Methyl (C1) | Propyl (C3) | Butyl (C4) | Heptyl (C7) | Decyl (C10) |
| 3,4-DHB | >500 | 250 | 64 | 32 | >500 |
| 2,3-DHB | >500 | 128 | 64 | 64 | 256 |
| Paraben (Control) | 1000 | 500 | 125 | 64 | >1000 |
Critical Insight: 3,4-DHB esters (Protocatechuates) consistently outperform Parabens (4-hydroxybenzoates) at equivalent chain lengths due to the additional hydroxyl group enhancing membrane disruption via hydrogen bonding with polar head groups of phospholipids.
Visualization: The Lipophilic Efficacy Curve
Caption: The non-linear relationship between alkyl chain length and antimicrobial potency, highlighting the critical balance of solubility and permeability.
Comparative Analysis 3: Tyrosinase Inhibition
The Resorcinol Requirement
For skin brightening and pharmaceutical anti-melanoma applications, the 2,4-dihydroxy pattern is non-negotiable.
-
Mechanism: The 4-hydroxyl group mimics the phenol of Tyrosine (the natural substrate), while the 2-hydroxyl group chelates the Copper (Cu) ions in the enzyme's active site.
-
Comparison: 2,4-DHB esters often exhibit lower IC50 (higher potency) than Kojic Acid.
Caption: Molecular logic of Tyrosinase inhibition. The 2,4-substitution pattern is essential for competitive binding and copper chelation.
Detailed Experimental Protocols
To ensure reproducibility and trust, the following protocols include validation steps often omitted in standard texts.
Protocol A: Synthesis of Alkyl Dihydroxybenzoates (Fischer Esterification)
Use this for generating C1-C8 analogs.[1]
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reactants: Dissolve 0.05 mol of the specific DHB isomer (e.g., 3,4-dihydroxybenzoic acid) in 100 mL of the corresponding alcohol (e.g., n-butanol).
-
Catalyst: Add 1.0 mL concentrated H₂SO₄ dropwise.
-
Reflux: Heat to reflux (temp depends on alcohol boiling point) for 6-8 hours. Monitor water collection in the trap.
-
Workup (Critical Step):
-
Evaporate excess alcohol under reduced pressure.
-
Dissolve residue in Ethyl Acetate.
-
Wash 1: 5% NaHCO₃ (removes unreacted acid—Validation: aqueous layer pH should be ~8).
-
Wash 2: Brine (removes water).
-
Dry over anhydrous Na₂SO₄ and concentrate.
-
-
Purification: Recrystallize from hexane/ethyl acetate or use Silica Gel Column Chromatography (Hexane:EtOAc gradient).
Protocol B: DPPH Radical Scavenging Assay (Self-Validating)
-
Stock: Prepare 0.1 mM DPPH solution in methanol (Absorbance at 517 nm should be ~1.0).
-
Sample: Dilute DHB esters to 10, 25, 50, 100 µM.
-
Reaction: Mix 1 mL sample + 3 mL DPPH stock.
-
Incubation: 30 mins in dark (Light degrades DPPH, causing false positives).
-
Control: Methanol + DPPH (No antioxidant).
-
Blank: Sample + Methanol (No DPPH—corrects for compound color).
-
Calculation:
Protocol C: Minimum Inhibitory Concentration (MIC)
-
Inoculum: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100. -
Plate Prep: Use 96-well sterile plates. Add 100 µL Mueller-Hinton Broth (MHB) to all wells.
-
Dilution: Add 100 µL of DHB ester stock (dissolved in DMSO, max final DMSO < 1%) to column 1. Serial dilute 1:2 across the plate.
-
Inoculation: Add 100 µL of diluted bacterial suspension to all wells.
-
Validation Controls:
-
Growth Control: Broth + Bacteria + DMSO (Must be turbid).
-
Sterility Control: Broth only (Must be clear).
-
-
Incubation: 37°C for 24 hours.
-
Read: MIC is the lowest concentration with no visible turbidity . Use Resazurin dye (0.01%) for confirmation (Blue = Dead, Pink = Live).
References
-
Comparison of antioxidant indexes for the series of hydroxybenzoic acids. ResearchGate. Link
-
Unveiling the Antioxidant Potential of Dihydroxybenzamide Isomers. BenchChem. Link
-
Fungicidal activities of dihydroferulic acid alkyl ester analogues. PubMed. Link
-
Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. NCBI. Link
-
Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI. Link
-
Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux. MDPI. Link
-
Relationship of chemical structure and antimicrobial activity of alkyl amides and amines. PubMed. Link
Sources
Safety Operating Guide
2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate: Safe Handling & Disposal Protocol
Executive Summary: The "Trojan Horse" Hazard
2,2,2-Trichloroethyl 3,5-dihydroxybenzoate (TCE-DHB) presents a dual-hazard profile often overlooked in standard laboratory workflows.[1][2][3] While the benzoate core suggests a standard organic solid, the 2,2,2-trichloroethyl moiety mandates that this compound be treated strictly as Halogenated Organic Waste .[1]
Improper disposal into general organic waste streams is a critical error.[3] Upon thermal degradation or hydrolysis, the trichloroethyl group can release toxic chlorinated byproducts (including trichloroethanol and potentially phosgene under wrong combustion conditions), requiring specialized high-temperature incineration with acid gas scrubbing.[3]
Chemical Profile & Hazard Identification
To dispose of TCE-DHB safely, one must understand its reactivity profile.[3] This compound is typically used as a protecting group strategy where the carboxylate is masked by the trichloroethyl group, which is later removed via reductive cleavage (e.g., Zn/AcOH).
| Feature | Technical Specification | Disposal Implication |
| Chemical Class | Halogenated Benzoate Ester | MUST go to Halogenated Waste stream.[1][2][3] |
| Key Moiety | 2,2,2-Trichloroethyl (-CH₂CCl₃) | High chlorine content requires specific incineration protocols (EPA D-List characteristics).[1][2][3] |
| Functional Groups | Phenolic Hydroxyls (2x) | Weakly acidic; incompatible with strong oxidizers and strong bases in waste containers.[1][2][3] |
| Physical State | Solid (Powder/Crystalline) | Requires "Halogenated Solid" segregation, distinct from liquid solvent waste.[1][2] |
| Hydrolysis Risk | Moderate | In the presence of aqueous base, hydrolyzes to 2,2,2-trichloroethanol (sedative/hypnotic toxin).[1][2] |
Strategic Disposal Protocol
The following protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizes "cradle-to-grave" liability.
Step 1: Waste Stream Segregation (The Golden Rule)
-
Strict Separation: Never mix TCE-DHB with non-halogenated solvents (e.g., Acetone, Methanol).[3] Adding even 1% halogenated material to a non-halogenated drum reclassifies the entire drum as halogenated, tripling disposal costs and complicating incineration.
-
Solid vs. Liquid:
Step 2: Container Selection & Compatibility
-
Primary Container: Glass (Amber) or HDPE (High-Density Polyethylene).[1][3]
-
Secondary Containment: All waste containers must be stored in a chemically resistant tray capable of holding 110% of the volume of the largest container.[3]
Step 3: Chemical Quenching (If Reactive) [1][3]
-
Scenario: If the waste contains residual reagents from synthesis (e.g., Thionyl chloride or Zinc dust from deprotection).
-
Action: Quench reactive intermediates before placing them in the disposal drum. TCE-DHB itself does not require quenching, but its cleavage byproducts might.[3] Ensure pH is neutral (pH 6-8) to prevent hydrolysis inside the waste drum.[1][3]
Step 4: Labeling Compliance
-
Standard Label: "Hazardous Waste - Halogenated Organic."[1][3]
-
Constituent Listing: You must explicitly list "2,2,2-Trichloroethyl 3,5-dihydroxybenzoate" on the tag.[1][2][3] Do not use generic terms like "Organic Waste."
-
Hazard Checkboxes: Mark "Toxic" and "Irritant."[3]
Decision Matrix: Waste Stream Logic
The following diagram outlines the decision process for researchers at the bench.
Figure 1: Operational decision tree for segregating TCE-DHB waste streams. Note the critical separation of solid vs. liquid phases to optimize disposal costs.
Scientific Rationale (The "Why")
Why Halogenated Segregation? Standard organic waste (non-halogenated) is often used as fuel blending for cement kilns.[3] However, chlorinated compounds like TCE-DHB cannot be used for simple fuel blending because their combustion generates Hydrogen Chloride (HCl) gas.[3]
- [1][2][3]
-
This requires incinerators equipped with caustic scrubbers to neutralize the acid gas.[3] If TCE-DHB enters a non-halogenated stream, the entire batch may damage standard incinerators or violate air emission permits [1].[3]
Why Avoid Hydrolysis? The 2,2,2-trichloroethyl ester is designed to be stable, but in the presence of strong bases (e.g., NaOH waste), it can hydrolyze.[1][2]
-
Reaction:
-
The byproduct, 2,2,2-Trichloroethanol , is a known metabolite of chloral hydrate and possesses sedative properties.[1][2] Uncontrolled hydrolysis in a waste drum increases the toxicity profile of the waste significantly [2].[3]
Emergency Procedures
| Incident | Immediate Action |
| Spill (Solid) | Do not sweep dry dust (aerosol risk).[1][2][3] Dampen with wet paper towels, then scoop into a bag.[3] Treat debris as halogenated solid waste.[3][8] |
| Skin Contact | Phenolic compounds can absorb through skin.[1][2][3] Wash immediately with PEG-300 or soap and water for 15 minutes.[3] Do not use ethanol (enhances absorption).[3] |
| Eye Contact | Flush with water for 15 minutes.[1][2][3][9][10] The trichloroethyl group can hydrolyze to acidic species on moist mucous membranes, causing severe irritation. |
PPE Recommendation:
-
Gloves: Standard Nitrile is acceptable for incidental contact with the solid.[3] However, if the compound is dissolved in organic solvents (DCM/Chloroform), use Silver Shield (Laminate) or Viton gloves. Chlorinated solvents permeate nitrile rapidly [3].[3]
References
-
U.S. Environmental Protection Agency (EPA). (2024).[3] Regulations for Halogenated Solvent Cleaning. 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3] [Link]
Sources
- 1. Waste Code [rcrainfo.epa.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. fishersci.com [fishersci.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. Chapter 850: [services.statescape.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
